Furyl hydroxymethyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZZMVPSHLKFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938853 | |
| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17678-19-2 | |
| Record name | 2-Furyl hydroxymethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURYL HYDROXYMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Furyl Hydroxymethyl Ketone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone or 2-hydroxyacetylfuran, is an organic compound featuring a furan (B31954) ring substituted with a hydroxymethyl ketone group.[1] This molecule is of significant interest to the scientific community due to its presence as a byproduct in the acid-catalyzed dehydration of C6 sugars to 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical derived from biomass.[2][3] Beyond its role in biomass conversion, its distinct chemical architecture, combining a reactive ketone, a primary alcohol, and an aromatic furan moiety, makes it a versatile building block in organic synthesis and a candidate for investigation in drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details and data.
Chemical and Physical Properties
This compound is a white to brown solid with the molecular formula C₆H₆O₃.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [1] |
| CAS Number | 17678-19-2 | [1] |
| Canonical SMILES | C1=COC(=C1)C(=O)CO | [1] |
| InChI Key | RSZZMVPSHLKFQY-UHFFFAOYSA-N | [1] |
| Appearance | White to brown solid | [4] |
| Purity | ≥96% | [5] |
Table 1: Chemical and Physical Properties of this compound.
Spectroscopic data is crucial for the identification and characterization of this compound. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, with a top peak at m/z 95.[1]
Synthesis of this compound
Several synthetic routes to this compound have been explored, primarily leveraging biomass-derived starting materials. The following protocols provide detailed methodologies for its preparation.
Synthesis from Furfural (B47365)
The conversion of furfural, a readily available platform chemical from hemicellulose, is a common method for synthesizing furan derivatives.
Experimental Protocol: Synthesis of 2-Furancarboxylic Acid from Furfural (as a related example)
This protocol details the Cannizzaro reaction of furfural, which yields both 2-furancarboxylic acid and furfuryl alcohol. While not a direct synthesis of the target ketone, it illustrates a key transformation of furfural.
-
Materials: Furfural, Sodium Hydroxide (B78521) (33.3% solution), Decolorizing carbon.[6]
-
Procedure:
-
Cool 1 kg of furfural in a 4-L copper can equipped with a mechanical stirrer to 5-8 °C using an ice bath.[6]
-
Slowly add 825 g of 33.3% sodium hydroxide solution from a separatory funnel, ensuring the reaction temperature remains below 20 °C. The addition should take approximately 20-25 minutes.[6]
-
Continue stirring for one hour after the addition is complete, during which sodium 2-furancarboxylate will precipitate.[6]
-
Allow the mixture to warm to room temperature and add a minimal amount of water to dissolve the precipitate.[6]
-
Acidify the solution to crystallize the 2-furancarboxylic acid.[6]
-
Filter the crude acid.[6]
-
For purification, dissolve the crude acid in 2300 cc of boiling water with approximately 60 g of decolorizing carbon and boil for 45 minutes.[6]
-
Filter the hot solution and cool to 16-20 °C with stirring to recrystallize the purified 2-furancarboxylic acid.[6]
-
Filter the purified product. The expected yield of the light yellow product is 360-380 g (60-63% of the theoretical amount).[6]
-
Microwave-Assisted Synthesis from Biomass
Microwave-assisted synthesis offers a rapid and efficient method for the conversion of biomass, such as cellulose (B213188), into valuable furan compounds.
Experimental Protocol: Microwave-Assisted Hydrolysis of Crystalline Cellulose (General Procedure)
This protocol outlines a general procedure for the hydrolysis of cellulose, a key step in the production of furan derivatives from biomass.
-
Materials: Crystalline cellulose, Biomass char sulfonic acid (BC-SO₃H) catalyst, Water.[7]
-
Procedure:
-
Combine crystalline cellulose and the BC-SO₃H catalyst in water in a microwave reactor.[7]
-
Subject the mixture to microwave irradiation. Microwave heating has been shown to accelerate the hydrolysis of β-1,4-glycosidic bonds in cellulose.[7]
-
The resulting reducing sugars can then be further converted to furan derivatives.[7]
-
Biological Activity
Furan derivatives have garnered significant attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. While specific data for this compound is limited, the following sections detail general protocols and findings for related furan compounds.
Antimicrobial Activity
The furan scaffold is a component of various compounds with demonstrated activity against a broad spectrum of bacteria and fungi.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution
This method is a standard procedure for assessing the antimicrobial efficacy of a compound.
-
Materials: Test compound, Bacterial/fungal isolates, Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi), 96-well microtiter plates.
-
Procedure:
-
Prepare a series of twofold dilutions of the test compound in the appropriate broth in a 96-well plate.[9][10]
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
-
Table 2: Antimicrobial Activity (MIC Values) of Furan Derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furanone Derivative F131 | S. aureus isolates | 8-16 | [10] |
| Furanone Derivative F131 | C. albicans isolates | 32-128 | [10] |
| Furan-based pyrimidine-thiazolidinone (8k) | E. coli | 12.5 | [11] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus ATCC25923 | 1.00 | [12] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus and B. cereus | 500.00 | [12] |
Anti-inflammatory Activity
Several furan derivatives have been investigated for their potential to modulate inflammatory pathways, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][13][14][15]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials: Test compound, Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, EIA detection reagents.
-
Procedure:
-
Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction.
-
Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity).
-
Table 3: Anti-inflammatory Activity (IC₅₀ Values) of Furan Derivatives.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Pyridazinone derivative (5b) | COX-2 | 0.04 | [15] |
| Pyridazinone derivative (8b) | COX-2 | 0.04 | [15] |
| Pyridazinone derivative (8c) | COX-2 | 0.04 | [15] |
| Furanone derivative (2c) | COX-1 | 3.93 | [15] |
Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through their interaction with specific signaling pathways. For furan derivatives, the inhibition of the cyclooxygenase (COX) pathway, particularly the inducible COX-2 isozyme, is a key mechanism.[3][13] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The expression of COX-2 is regulated by the transcription factor NF-κB.[16] Therefore, compounds that inhibit COX-2 activity or expression can effectively reduce inflammation.
Caption: Proposed Anti-inflammatory Signaling Pathway.
Conclusion
This compound is a furan derivative with significant potential in both green chemistry and medicinal chemistry. Its synthesis from renewable biomass sources underscores its role in the development of a sustainable chemical industry. Furthermore, the biological activities observed in related furan compounds, particularly their antimicrobial and anti-inflammatory properties, suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and therapeutic potential of this versatile molecule.
References
- 1. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. 1-(Furan-2-yl)-2-hydroxyethan-1-one | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-(Furan-2-yl)-2-hydroxyethanone: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Furan-2-yl)-2-hydroxyethanone, a fascinating heterocyclic compound, stands at the intersection of synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and burgeoning potential in the realm of drug discovery. While direct extensive research on this specific molecule is nascent, this paper consolidates available data, draws parallels from structurally related furan (B31954) derivatives, and outlines detailed experimental protocols for its synthesis and biological evaluation. The document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar furan-based scaffolds.
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, embedded in a wide array of natural products and synthetic pharmaceuticals.[1] Compounds incorporating the furan ring are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1-(Furan-2-yl)-2-hydroxyethanone, an alpha-hydroxy ketone derivative of furan, presents a unique combination of functional groups that suggest significant potential for biological interaction and therapeutic application. This guide delves into the core aspects of this molecule, from its fundamental chemical characteristics to its potential as a modulator of enzymatic activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(furan-2-yl)-2-hydroxyethanone is crucial for its application in drug design and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| CAS Number | 17678-19-2 | [3] |
| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [2] |
| Synonyms | 2-Furyl hydroxymethyl ketone, 2-(Hydroxyacetyl)furan | [2] |
| Appearance | White to brown solid | [4] |
| Solubility | Data not available |
Synthesis and Characterization
While a definitive "discovery" paper for 1-(furan-2-yl)-2-hydroxyethanone is not readily identifiable in the current literature, its synthesis can be approached through established organic chemistry methodologies. A plausible and efficient route involves the oxidation of the readily available precursor, 2-acetylfuran (B1664036).
Experimental Protocol: Synthesis via Oxidation of 2-Acetylfuran
This protocol describes a general method for the alpha-hydroxylation of a ketone, adapted for the synthesis of 1-(furan-2-yl)-2-hydroxyethanone from 2-acetylfuran.
Materials:
-
2-Acetylfuran
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2-acetylfuran (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-(furan-2-yl)-2-hydroxyethanone.
Logical Workflow for Synthesis:
Characterization Data
The structural confirmation of the synthesized 1-(furan-2-yl)-2-hydroxyethanone is achieved through various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan ring protons, the methylene (B1212753) protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon, and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ketone), and C-O stretches (furan ring and alcohol). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ). |
Potential Biological Activity and Applications in Drug Development
While direct biological studies on 1-(furan-2-yl)-2-hydroxyethanone are limited, the furan scaffold and the alpha-hydroxy ketone moiety are present in numerous biologically active molecules. This suggests a strong potential for this compound in various therapeutic areas.
Tyrosinase Inhibition
Derivatives of 1-(furan-2-yl)prop-2-en-1-one (B3347645) have shown potent inhibitory activity against mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[5] The alpha-hydroxy ketone structure is also a known feature in some tyrosinase inhibitors.[6] This suggests that 1-(furan-2-yl)-2-hydroxyethanone could be a valuable scaffold for the development of novel agents for treating hyperpigmentation disorders.
Experimental Protocol: Tyrosinase Inhibition Assay [5]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
1-(furan-2-yl)-2-hydroxyethanone (test compound)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Signaling Pathway in Melanogenesis:
Antimicrobial and Anti-inflammatory Potential
Furan derivatives are well-documented for their antibacterial and antifungal activities.[7][8][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Furthermore, many furan-containing compounds have demonstrated anti-inflammatory properties. The specific antimicrobial and anti-inflammatory activities of 1-(furan-2-yl)-2-hydroxyethanone warrant further investigation.
Experimental Workflow for Antimicrobial Screening:
Conclusion and Future Directions
1-(Furan-2-yl)-2-hydroxyethanone is a molecule with significant untapped potential in drug discovery. Its straightforward synthesis and the known biological activities of its constituent chemical motifs make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:
-
Optimization of Synthesis: Developing a high-yield, scalable synthesis protocol.
-
Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets, including various enzymes, receptors, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand the key structural features required for biological activity and to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which it exerts its biological effects.
This in-depth technical guide provides the necessary foundation for researchers to embark on the exploration of 1-(furan-2-yl)-2-hydroxyethanone, a promising candidate for the next generation of therapeutics.
References
- 1. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds [mdpi.com]
- 2. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caslab.com [caslab.com]
- 4. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 5. (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Natural Occurrence of 2-Acetylfuran (Furyl Hydroxymethyl Ketone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 2-Acetylfuran (B1664036), also known as 2-furyl methyl ketone. This compound is a significant flavor component found in a wide variety of foods and is also a valuable synthetic intermediate in the pharmaceutical industry.[1][2] This document details its presence in natural sources, the primary pathways of its formation, and standardized protocols for its extraction and quantification.
Natural Occurrence of 2-Acetylfuran
2-Acetylfuran is a naturally occurring compound found in numerous essential oils, fruits, and flowers.[1][2] It is also a well-known product of the Maillard reaction, which occurs during the heating of food, contributing to the characteristic aroma and flavor of many cooked, roasted, and baked goods.[2][3] While its presence is widely reported, quantitative data in natural, unprocessed sources can be limited. The compound has been identified in a diverse range of natural and processed materials.
Table 1: Documented Natural and Food Sources of 2-Acetylfuran
| Category | Source | Reference |
| Fruits | Yellow Passion Fruit, Morello Cherry, Blueberry, Raisins, Tamarind | [3][4][5] |
| Vegetables | Tomato, Sweet Corn, Potato Chips, Kohlrabi, Asparagus | [2][3][4][5][6] |
| Beverages | Coffee, Beer, Green Tea, Brandy, Red Wine, Rum | [3][4][5] |
| Cooked Foods | Roasted Beef, Grilled Pork, Fried Beef, Roasted Sesame Seeds | [3] |
| Cereal Products | Wheat Bread, Cereals | [5][6] |
| Other Plants | Zea mays (Corn), Campsis grandiflora (Chinese Trumpet Vine) | [7] |
Biosynthesis: The Maillard Reaction
The primary route for the formation of 2-acetylfuran in food is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[2] Specifically, it can be formed from the reaction of glucose and glycine.[2] The pathway involves the degradation of sugars and their subsequent reaction with amino compounds, leading to a cascade of reactions that produce a wide array of flavor and aroma compounds, including furans.
Caption: Simplified Maillard reaction pathway for 2-acetylfuran formation.
Experimental Protocols
The analysis of volatile compounds like 2-acetylfuran from complex natural matrices requires robust extraction and sensitive detection methods. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective technique.[8]
This protocol is adapted from methodologies for analyzing furan (B31954) derivatives in food.[8]
1. Objective: To extract and quantify 2-acetylfuran from a solid or liquid food sample.
2. Materials and Reagents:
-
Sample (e.g., coffee, fruit juice)
-
Saturated Sodium Chloride (NaCl) solution
-
Internal Standard (IS): 2-Acetylfuran-d3 (or other suitable labeled standard)
-
SPME Fiber Assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for furan analysis.[8]
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Heater-stirrer or water bath
-
GC-MS/MS system
3. Sample Preparation:
-
Solid Samples (e.g., roasted coffee beans):
-
Homogenize the sample to a fine powder.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of the internal standard.
-
Add 5-9 mL of saturated NaCl solution to the vial. The salt solution increases the ionic strength, promoting the release of volatile analytes into the headspace.[8]
-
-
Liquid Samples (e.g., fruit juice):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known concentration of the internal standard.
-
Add 5 mL of saturated NaCl solution.
-
4. Headspace Solid-Phase Microextraction (HS-SPME):
- Immediately seal the vial after adding all components.
- Place the vial in a heated agitator or water bath set to 35-60°C.
- Equilibrate the sample for 15 minutes with agitation to allow analytes to partition into the headspace.
- Expose the SPME fiber to the headspace of the vial for 15-30 minutes at the same temperature to adsorb the volatile compounds.
5. GC-MS/MS Analysis:
- Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the heated GC inlet (e.g., 250°C) for 3-5 minutes.
- Gas Chromatography (GC) Conditions:
- Column: A polar capillary column like a CP-Wax or equivalent is suitable.
- Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes. (Note: This is an example program and must be optimized).
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Select precursor and product ions for both 2-acetylfuran and the internal standard.
6. Quantification:
-
Create a calibration curve using standards of known 2-acetylfuran concentrations prepared in a matrix similar to the sample.
-
Calculate the concentration of 2-acetylfuran in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for 2-acetylfuran analysis using HS-SPME-GC-MS/MS.
Biological Context and Potential for Drug Development
While 2-acetylfuran is primarily known as a flavor compound and a synthetic intermediate for pharmaceuticals like the antibiotic Cefuroxime, the furan nucleus it contains is a "privileged scaffold" in medicinal chemistry.[1][9][10] Furan derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][11] For instance, certain oxime ether derivatives synthesized from 2-acetylfuran have shown antiamoebic activity.[1][2]
This suggests that while 2-acetylfuran itself may have modest biological activity, it serves as an excellent starting point for the synthesis of more potent and specific drug candidates.[11] Professionals in drug development can leverage the 2-acetylfuran scaffold for creating novel derivatives with potentially enhanced therapeutic properties.
Caption: Conceptual workflow for evaluating the biological activity of 2-acetylfuran.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Acetylfuran CAS#: 1192-62-7 [m.chemicalbook.com]
- 4. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]
- 5. 2-acetyl furan, 1192-62-7 [thegoodscentscompany.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Acetylfuran (HMDB0033127) [hmdb.ca]
- 7. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Furyl Hydroxymethyl Ketone in Ayurvedic Medicine: A Technical Guide on 5-Hydroxymethylfurfural (5-HMF)
Disclaimer: The term "Furyl hydroxymethyl ketone" is a descriptor from modern organic chemistry and is not found in traditional Ayurvedic texts. However, the compound 5-Hydroxymethylfurfural (5-HMF) , which fits this chemical description, is a significant, well-researched molecule formed during the heat processing of sugar-containing substances. Many Ayurvedic preparations, known as Avalehas (herbal jams or linctuses), undergo controlled heating as part of their manufacturing process (Paka Kalpana). This guide focuses on 5-HMF as the primary relevant compound, bridging the gap between traditional Ayurvedic formulation principles and modern phytochemical analysis.
5-Hydroxymethylfurfural (5-HMF) is an organic compound that arises from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose during heating or storage in acidic conditions.[1][2] It consists of a furan (B31954) ring with both an aldehyde and a hydroxyl (alcohol) functional group.[1] Its presence is well-documented in a variety of heat-processed foods, such as honey, coffee, and baked goods, and it is also found in numerous heat-processed Traditional Chinese Medicines (TCMs).[1][3][4]
In the context of Ayurveda, the formation of 5-HMF is particularly relevant in preparations like Chyawanprash . This revered Rasayana (rejuvenative tonic) is a complex polyherbal jam prepared by cooking dozens of herbs, with Amla (Indian gooseberry), a rich source of Vitamin C and sugars, as its primary ingredient.[5][6][7] The process involves creating a decoction and then cooking it with sugar, ghee, and honey, creating conditions ripe for the formation of 5-HMF.[5] Similarly, in TCM, the 5-HMF content of Rehmanniae Radix is known to increase significantly after the traditional steaming process, which is believed to enhance its therapeutic properties for treating blood deficiency.[8]
Quantitative Data on 5-HMF Concentration
The concentration of 5-HMF can vary dramatically depending on the raw materials, processing temperature, duration, and storage conditions.[9] While specific data for Ayurvedic formulations is an emerging area of research, concentrations in related matrices provide a valuable reference.
| Product/Matrix | Reported Concentration of 5-HMF | Reference |
| Fresh Honey | < 15 mg/kg | [1] |
| Honey (Codex Alimentarius Standard) | < 40 mg/kg (up to 80 mg/kg for tropical) | [1] |
| Toasted Bread (60 min) | up to 2024.8 mg/kg | [1] |
| Roasted Coffee | up to 769 mg/kg | [1] |
| Schisandra chinensis (dried, heat-processed) | 2.5 ± 0.2 mg/g | [4] |
| Balsamic Vinegar (average) | 1.97 ± 0.94 mg/mL | [10] |
| Subcritical Water Extract (Lemon Peel, 180°C) | 231.21 mg/L | [11] |
Biological Activities and Therapeutic Potential
Historically viewed as a marker of excessive heat treatment in foods like honey, recent research has illuminated a range of biological activities for 5-HMF, suggesting it may be an important bioactive compound contributing to the therapeutic effects of some traditional medicines.[4]
-
Antioxidant and Anti-inflammatory Effects: 5-HMF demonstrates significant antioxidant activity by scavenging free radicals.[3][12] It has been shown to inhibit the production of reactive oxygen species (ROS) and key inflammatory mediators such as nitric oxide (NO), PGE2, IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
-
Hepatoprotective Activity: Studies have shown that 5-HMF can protect the liver from alcohol-induced oxidative injury.[4] In animal models, pretreatment with 5-HMF significantly reduced the elevation of liver enzymes (ALT and AST) and suppressed pro-inflammatory markers TNF-α and IL-1β, thereby preventing hepatocyte apoptosis and fatty degeneration.[4]
-
Hematological Effects: 5-HMF has been investigated for its role in hematological disorders. It is being explored for the treatment of sickle cell disease, where it binds to sickle hemoglobin (HbS) and increases its oxygen affinity, which inhibits the formation of sickled cells.[1][13] Furthermore, its presence in processed Rehmanniae Radix is linked to the herb's traditional use for Blood Deficiency Syndrome, with research suggesting it may act via the steroid hormone biosynthesis pathway.[8]
-
Antiproliferative Activity: 5-HMF has exhibited antiproliferative effects on certain cancer cell lines. It can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in human melanoma A375 cells.[3][12]
Key Signaling and Formation Pathways
The bioactivity of 5-HMF is rooted in its interaction with cellular signaling pathways, while its very existence in these medicines is a result of chemical formation pathways during processing.
Caption: Simplified formation pathway of 5-HMF from hexose sugars.[1][14][15]
Caption: 5-HMF inhibition of the LPS-induced NF-κB inflammatory pathway.[3]
Experimental Protocols
Protocol 1: Quantification of 5-HMF in a Herbal Jam Matrix via HPLC-UV
This protocol is adapted from established methods for quantifying 5-HMF in complex food and herbal matrices.[1][16]
1. Materials and Reagents:
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Carrez Solution I (15% w/v potassium ferrocyanide)
-
Carrez Solution II (30% w/v zinc acetate)
-
5-HMF analytical standard (>99% purity)
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Accurately weigh approximately 5 grams of the homogenized herbal jam sample into a 100 mL volumetric flask.
-
Add 25 mL of deionized water and dissolve the sample completely, using sonication if necessary.
-
Add 0.5 mL of Carrez Solution I and mix thoroughly.
-
Add 0.5 mL of Carrez Solution II, mix again, and allow to stand for 10 minutes for protein precipitation and clarification.
-
Bring the flask to volume with deionized water and mix.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Water:Methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
4. Calibration and Quantification:
-
Prepare a stock solution of 5-HMF standard in the mobile phase.
-
Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and quantify the 5-HMF concentration by interpolating its peak area against the calibration curve.
Protocol 2: Spectrophotometric Estimation (White Method)
A classic and rapid method for estimating 5-HMF, particularly useful for screening.[1]
1. Principle: This differential method measures the absorbance of a solution at 284 nm (where 5-HMF absorbs) and 336 nm (for background correction). Sodium bisulfite is used to reduce the aldehyde group of 5-HMF, eliminating its absorbance at 284 nm, thus providing a specific measurement.
2. Procedure:
-
Prepare two identical sample solutions as described in the HPLC sample preparation (steps 1-4, without filtering into a vial).
-
Sample Cuvette: Pipette 2.0 mL of the clear filtrate into a 10 mL volumetric flask and dilute to volume with deionized water.
-
Reference Cuvette: Pipette 2.0 mL of the clear filtrate into a second 10 mL volumetric flask, add 1.0 mL of 0.2% sodium bisulfite solution, and dilute to volume with deionized water.
-
Measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm.
-
Calculate the 5-HMF concentration using the appropriate formula considering the extinction coefficient.
Caption: Experimental workflow for 5-HMF quantification in a herbal jam matrix.
Conclusion
While not a traditional Ayurvedic concept, 5-Hydroxymethylfurfural (5-HMF) is an unavoidable and potentially significant phytochemical component of many heat-processed Ayurvedic formulations. Its formation is a direct consequence of the traditional Paka Kalpana (processing by heat). Emerging research on its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, suggests that 5-HMF may be more than just a processing artifact; it could be an active contributor to the therapeutic efficacy of these ancient remedies. Further research is essential to quantify 5-HMF in a wider range of Ayurvedic products and to elucidate its specific mechanisms of action in the context of polyherbal formulations, providing a scientific basis for traditional knowledge.
References
- 1. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation - a Review [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chyawanprash: A Traditional Indian Bioactive Health Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Comprehensive Metabolomics and Network Pharmacology to Explore the Mechanism of 5-Hydroxymethyl Furfural in the Treatment of Blood Deficiency Syndrome [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxymethylfurfural (HMF) formation during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Potential Antimicrobial Properties of Furan Derivatives: A Case for Furyl Hydroxymethyl Ketone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the antimicrobial potential of the furan (B31954) chemical class. Direct research on the antimicrobial properties of Furyl hydroxymethyl ketone (also known as 2-hydroxyacetylfuran) is limited in publicly available scientific literature. Therefore, this guide synthesizes data from related furan derivatives to provide a framework for potential research and development of this compound as an antimicrobial agent.
Introduction to Furan Derivatives as Antimicrobial Agents
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational structure in medicinal chemistry, leading to a wide array of biologically active compounds.[1][2] The inherent chemical properties of the furan ring allow for diverse substitutions, which significantly influence the antimicrobial efficacy of the resulting derivatives.[3] Numerous studies have highlighted the potential of furan-containing compounds as effective agents against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6] This has led to the development of several furan-based drugs and has inspired ongoing research to combat the growing challenge of microbial resistance.[1] While specific data on this compound is scarce, its structural similarity to other bioactive furans suggests it is a candidate worthy of investigation.[7]
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of furan derivatives is multifaceted, with different derivatives employing distinct mechanisms to inhibit microbial growth. These mechanisms often involve interference with critical cellular processes.
2.1 Inhibition of Energy Metabolism: Some furan derivatives have been shown to be potent inhibitors of key processes in energy metabolism, particularly glycolysis.[8] By disrupting the central energy-producing pathways, these compounds can effectively halt microbial proliferation.
2.2 Interference with Bacterial Quorum Sensing: A significant mechanism of action for certain furan derivatives, particularly furanones, is the disruption of quorum sensing (QS).[3][9] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[3] Furanones can act as antagonists, competing with native signaling molecules (autoinducers) for binding to receptor proteins, thereby inhibiting QS-regulated gene expression.[3][9][10] This disruption can reduce pathogenicity and increase the susceptibility of bacteria to other antimicrobial agents.
2.3 Inhibition of Biofilm Formation: By interfering with QS and other cellular processes, many furan derivatives are effective inhibitors of biofilm formation.[9][11][12] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Compounds that can prevent or disrupt biofilms are of significant therapeutic interest.[13]
The diagram below illustrates the potential mechanism by which furanone derivatives interfere with bacterial quorum sensing.
Quantitative Antimicrobial Activity of Furan Derivatives
The following tables summarize the in vitro antimicrobial activity of selected furan-based compounds against a panel of clinically relevant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Bacteria
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [2] |
| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [2] |
| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [2][13] |
| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [2] |
| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | [2] |
| 3,5-disubstituted furan derivative | Bacillus subtilis | 200 | [14] |
| 3,5-disubstituted furan derivative | Escherichia coli | 200 | [14] |
| Alkylated furan derivative 1 | Various Bacteria | 6.3 - 50 | [15] |
| Alkylated furan derivative 2 | Various Bacteria | 6.3 - 50 | [15] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Bacillus subtilis | 250 | [16] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Escherichia coli | 250 |[16] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Fungi
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Furanone Derivative F131 | Candida albicans | 32 - 128 | [13] |
| Alkylated furan derivative 1 | Various Fungi | 3.1 - 25 | [15] |
| Alkylated furan derivative 2 | Various Fungi | 12.5 - 50 | [15] |
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | 1.34 | [17] |
| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [18] |
| Nitrofuran derivatives 3, 9 | Paracoccidioides brasiliensis | 0.48 | [18] |
| Nitrofuran derivatives 8, 9, 12, 13 | Trichophyton sp. | 0.98 | [18] |
| Nitrofuran derivatives 1, 5 | Candida and Cryptococcus neoformans | 3.9 |[18] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following is a standardized methodology for determining the antimicrobial activity of a test compound like this compound, based on the broth microdilution method.[3]
4.1 Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of microorganisms.
4.2 Materials:
-
Test compound (e.g., this compound) stock solution
-
96-well microtiter plates
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
-
Spectrophotometer or plate reader (optional)
4.3 Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Serial Dilution of Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using the appropriate broth.[3] The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: Wells containing inoculum and broth, but no test compound.
-
Sterility Control: Wells containing medium only.
-
Positive Control: Wells containing inoculum and a standard antibiotic.[3]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for most bacteria.[3]
-
Incubate at an appropriate temperature and duration for fungi (e.g., 35°C for 24-48 hours for yeasts).
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
-
The workflow for this experimental protocol is visualized below.
Conclusion and Future Directions
The furan scaffold is a well-established pharmacophore with proven antimicrobial activity across a range of derivatives.[1][6] The mechanisms of action are varied and include disruption of critical metabolic pathways and interference with bacterial communication systems like quorum sensing.[3][8] While direct evidence for the antimicrobial properties of this compound is currently lacking in the scientific literature, its furan core provides a strong rationale for its investigation.
Future research should focus on a systematic evaluation of this compound against a diverse panel of bacterial and fungal pathogens using standardized protocols as outlined in this guide. Determining its MIC and MBC (Minimum Bactericidal Concentration) values would be the first step in quantifying its potential. Subsequent studies could explore its mechanism of action, including its effects on biofilm formation and quorum sensing, to determine if it shares properties with other bioactive furanones. Given the urgent need for new antimicrobial agents, a thorough investigation into the potential of uncharacterized furan derivatives like this compound is a worthwhile endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. Buy this compound | 17678-19-2 [smolecule.com]
- 8. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrti.org [ijrti.org]
- 15. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
Furyl Hydroxymethyl Ketone: A Versatile Intermediate in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Furyl hydroxymethyl ketone (FHK), a furan (B31954) derivative characterized by a hydroxymethyl ketone substituent, has emerged as a critical building block in organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a reactive ketone group and a modifiable hydroxymethyl moiety on an electron-rich furan ring, makes it a versatile precursor for a diverse array of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of FHK, focusing on its synthesis, its role as an intermediate in the development of pharmaceuticals, and its intrinsic biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound and its Precursor
The efficient synthesis of this compound is crucial for its application in drug discovery. Several synthetic routes have been developed, primarily involving the hydroxymethylation of 2-acetylfuran (B1664036), which itself is commonly synthesized from furan.
Synthesis of 2-Acetylfuran
A prevalent method for synthesizing 2-acetylfuran is the Friedel-Crafts acylation of furan with acetic anhydride (B1165640).[2][3] The reaction is typically catalyzed by a Lewis acid or a solid acid catalyst to achieve high yields and selectivity.[2]
Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of 2-Acetylfuran from Furan [2][4]
| Catalyst | Acylating Agent | Furan:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Zinc Chloride | Acetic Anhydride | 1:1.06 | 50 | 3 | 92.7 | 99.8 |
| Phosphoric Acid | Acetic Anhydride | 1:1.2 | 70 | 5 | 88.2 | 99.2 |
| Ferrites | Acetic Anhydride | 1:4 | 300 | - | 89.07 | 99.71 |
Experimental Protocol: Synthesis of 2-Acetylfuran using Zinc Chloride Catalyst[2]
Materials:
-
Furan (reagent grade)
-
Acetic anhydride (reagent grade)
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetic acid (glacial)
-
250 mL three-necked round-bottom flask
-
Stirrer, condenser, and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To the 250 mL three-necked flask, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).
-
Stir the mixture at 25 °C until the zinc chloride is completely dissolved.
-
Slowly add furan (34.0 g, 0.50 mol) dropwise to the mixture over approximately 1 hour, while maintaining the temperature at 25 °C.
-
After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the furan starting material is consumed.
-
Cool the reaction mixture to 30 °C.
-
Set up a vacuum distillation apparatus to recover the acetic acid under reduced pressure (50 mbar) at approximately 44 °C.
-
The crude 2-acetylfuran is then purified by vacuum distillation.
Biosynthesis of this compound
A green and highly efficient alternative to chemical synthesis is the biosynthesis of FHK from furfural (B47365) and formaldehyde (B43269) using a Thiamine diphosphate (B83284) (ThDP)-dependent enzyme.[5] A study utilizing pyruvate (B1213749) decarboxylase from Sulfobacillus sp. hq2 (SsPDC) reported a 96.2% yield.[5]
Table 2: Enzymatic Synthesis of this compound [5]
| Enzyme | Substrates | Product | Yield (%) |
| Pyruvate decarboxylase (SsPDC) | Furfural, Formaldehyde | 2-Furylhydroxymethylketone | 96.2 |
Experimental Protocol: Biosynthesis of 2-Furylhydroxymethylketone (Conceptual Outline)[5]
Materials:
-
Furfural
-
Formaldehyde
-
Recombinant E. coli expressing a ThDP-dependent enzyme (e.g., SsPDC)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Bioreactor
-
HPLC for analysis
Procedure:
-
Cultivate the recombinant E. coli cells to express the desired enzyme.
-
Harvest and prepare the whole-cell biocatalyst or cell-free extract.
-
In a bioreactor, combine the biocatalyst with furfural and formaldehyde in a suitable buffer.
-
Maintain optimal reaction conditions (pH, temperature, agitation).
-
Monitor the formation of 2-FHMK using HPLC.
-
Upon completion, separate the product from the reaction mixture.
-
Purify the 2-FHMK using appropriate chromatographic techniques.
This compound as a Bioactive Molecule Intermediate
FHK serves as a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its functional groups allow for a range of chemical modifications, such as oxidation, reduction, and nucleophilic addition reactions.[6]
Role in the Synthesis of Cefuroxime
FHK is a crucial intermediate in an alternative, greener synthetic route to (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA), a key side chain of the cephalosporin (B10832234) antibiotic Cefuroxime.[5] This biosynthetic route avoids the use of harsh chemicals and environmentally damaging processes associated with traditional chemical synthesis.[5]
Biological Activities of this compound Derivatives
Derivatives of FHK have demonstrated a range of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Several studies have reported the cytotoxic effects of furan derivatives against various cancer cell lines.
Table 3: Cytotoxicity of Furan Derivatives against Cancer Cell Lines [7][8][9]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine |
| Furan derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | - |
| Furan derivative 24 | HeLa (Cervical) | 0.08 - 8.79 | - |
| Furan derivative 24 | SW620 (Colorectal) | Moderate to potent | - |
| Furan derivative 26 | SW620 (Colorectal) | Moderate to potent | - |
| Furan derivative 32 | HeLa (Cervical) | 0.08 - 8.79 | - |
| Furan derivative 32 | SW620 (Colorectal) | Moderate to potent | - |
| Furan derivative 35 | SW620 (Colorectal) | Moderate to potent | - |
Mechanism of Anticancer Activity
Some furan derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and ultimately, programmed cell death. Furthermore, some furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of PTEN.[8][9]
Antimicrobial Activity
Furan-based compounds have also demonstrated activity against various microbial strains.
Table 4: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds [10][11][12]
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 |
| Carbamothioyl-furan-2-carboxamide (4f) | E. coli | 230 - 295 |
| Carbamothioyl-furan-2-carboxamide (4f) | S. aureus | 230 - 295 |
| Carbamothioyl-furan-2-carboxamide (4f) | B. cereus | 230 - 295 |
| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant S. aureus (MRSA) | 125 - 250 |
Experimental Protocol: MTT Assay for Cytotoxicity[13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (FHK derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This compound is a highly valuable and versatile intermediate for the synthesis of bioactive molecules. Its efficient production, through both chemical and green biosynthetic routes, provides a steady supply for drug discovery programs. The diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of the furan scaffold in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological evaluation of FHK and its derivatives, offering a solid foundation for further research and development in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 17678-19-2 [smolecule.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Metabolic Pathways of Furan Derivatives
Abstract: Furan (B31954) and its derivatives are heterocyclic compounds present in a wide range of pharmaceuticals, industrial chemicals, and heat-processed foods. The toxicological and carcinogenic properties of many furan-containing compounds are not intrinsic but are a direct consequence of their metabolic activation. This technical guide provides an in-depth overview of the core metabolic pathways of furan, focusing on the bioactivation by cytochrome P450 enzymes, the formation of the reactive metabolite cis-2-butene-1,4-dial (BDA), and its subsequent reactions with cellular nucleophiles. We present quantitative data on metabolic kinetics, detail key experimental protocols for studying furan metabolism, and provide visualizations of the critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and medicinal chemistry.
Introduction
Furan is a five-membered aromatic heterocycle that serves as a structural motif in numerous synthetic and naturally occurring compounds. While many furan derivatives possess valuable therapeutic properties, the furan ring is also recognized as a structural alert in toxicology.[1] The adverse effects, including hepatotoxicity and carcinogenicity, observed with compounds like furan itself, are dependent on metabolic bioactivation.[1][2] This process converts the relatively inert furan ring into a highly reactive electrophilic intermediate.[1] Understanding the enzymatic processes, the identity of reactive metabolites, and their subsequent cellular fates is critical for assessing the risk of furan-containing xenobiotics and for designing safer drug candidates.
Core Metabolic Pathway: Bioactivation of Furan
The primary event in the metabolism of furan is an oxidative ring-opening reaction catalyzed by microsomal enzymes. This bioactivation is a prerequisite for both the detoxification and the toxicity of furan.
The Role of Cytochrome P450
The bioactivation of furan is predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes.[3] Extensive research using in vitro systems, including human liver microsomes and recombinant P450 enzymes, has identified CYP2E1 as the primary enzyme responsible for furan oxidation in both rodents and humans.[1][3][4] Inhibition of CYP2E1 significantly reduces furan metabolism and its associated toxicity.[1][5] While CYP2E1 is the major contributor at low, environmentally relevant concentrations, other isoforms such as CYP2J2 and CYP2B6 may also play a role at higher substrate concentrations.[5]
Formation of cis-2-Butene-1,4-dial (BDA)
The P450-catalyzed oxidation of furan generates a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) .[3][6] This metabolite is widely considered the ultimate toxicant responsible for the harmful effects of furan.[2][7] The reaction proceeds through a proposed furan epoxide or cis-enedione intermediate, which is unstable and rapidly rearranges to form BDA.[1][8] For some substituted furans, the epoxide intermediate may be more favored.[1] Recent computational studies suggest that the cis-enedione product can also be formed directly via a concerted mechanism without a stable epoxide intermediate.[9]
Fate of the Reactive Metabolite (BDA): Conjugation and Adduct Formation
As a potent electrophile, BDA readily reacts with a variety of cellular nucleophiles, leading to the formation of covalent adducts. These downstream reactions determine whether the parent compound is detoxified and eliminated or whether it initiates cellular damage.
Glutathione (B108866) (GSH) Conjugation
A primary detoxification pathway for BDA is its non-enzymatic conjugation with glutathione (GSH), the most abundant cellular antioxidant.[1] This reaction can form both mono- and bis-GSH adducts.[10] The initial mono-GSH adduct can undergo an intramolecular reaction between the α-amino group of the glutamyl residue and the remaining aldehyde group to form a stable, cyclic thiol-substituted pyrrole (B145914) adduct.[10] These GSH-derived conjugates are key metabolites that can be further processed and excreted in urine.[11][12]
Reaction with Cellular Proteins and DNA
BDA's high reactivity allows it to form covalent adducts with nucleophilic residues on proteins (such as lysine (B10760008) and cysteine) and with DNA bases.[1][2] The formation of protein adducts can lead to enzyme inactivation, disruption of cellular homeostasis, and cytotoxicity.[1] Reaction with lysine can form pyrrolinone adducts, while reactions involving both cysteine and lysine can lead to protein cross-links.[13] Although furan is often classified as a non-genotoxic carcinogen, BDA has been shown to react with DNA in vitro, and low levels of furan-derived DNA adducts have been detected in vivo, suggesting that a genotoxic mechanism cannot be entirely excluded.[1]
Formation of Urinary Biomarkers
The products of BDA's reactions with GSH, lysine, and cysteine undergo further metabolic processing and are excreted in the urine.[11][13] These urinary metabolites, such as N-acetylcysteine-BDA-lysine sulfoxide (B87167) and the cyclic GSH-BDA conjugate, serve as valuable biomarkers for assessing human exposure to furan from sources like food and tobacco smoke.[13][14][15] The quantification of these biomarkers provides a direct measure of the internal dose of the reactive metabolite.[7]
Quantitative Analysis of Furan Metabolism
Quantitative data are essential for building pharmacokinetic models and performing interspecies comparisons for risk assessment. The following tables summarize key kinetic parameters and metabolic data from studies on furan.
Table 1: Kinetic Parameters for Furan Biotransformation
| System | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Isolated Hepatocytes | Rat (F-344) | KM | 0.4 µM | [4] |
| Vmax | 18 nmol/hr/106 cells | [6] | ||
| Mouse (B6C3F1) | KM | 3.3 µM | [6] | |
| Vmax | 48 nmol/hr/106 cells | [6] | ||
| Human (n=3) | KM | 0.8 - 1.2 µM | [6] | |
| Vmax | 19 - 44 nmol/hr/106 cells | [6] | ||
| In Vivo Gas Uptake | Rat (F-344) | KM | 2.0 µM | [4] |
| | | Vmax | 27.0 µmol/hr/250 g rat |[4] |
Table 2: In Vivo Furan Metabolism in Rats
| Parameter | Dose | Value | Reference |
|---|---|---|---|
| Major Metabolite (CO2) | 8 mg/kg | 26% of total dose | [1] |
| Urinary Excretion | 8 mg/kg | 22% of total dose | [1] |
| Fecal Excretion | 8 mg/kg | 20% of total dose | [1] |
| Liver Protein Binding | 8 mg/kg | ~13% of total dose |[13] |
Key Experimental Protocols
Studying the metabolism of a volatile compound that produces a highly reactive metabolite requires specialized protocols. The following sections detail common methodologies used in furan research.
Trapping and Quantification of cis-2-Butene-1,4-dial (BDA)
Due to its high reactivity and instability, BDA cannot be measured directly in biological systems. Instead, its formation is quantified by "trapping" it with nucleophilic reagents to form a stable product that can be analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: BDA Trapping in Human Liver Microsomes [3]
-
Preparation: Prepare an incubation mixture in a phosphate (B84403) buffer (pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL protein).
-
Trapping Agents: Add the trapping agents N-acetyl-l-cysteine (NAC) and N-acetyl-l-lysine (NAL) to the mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
Initiation: Initiate the metabolic reaction by adding furan (at the desired concentration) and an NADPH-regenerating system.
-
Incubation: Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) containing a suitable internal standard.
-
Sample Processing: Centrifuge the samples to precipitate microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the stable trapped product, N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine (NAC-BDA-NAL).[3] The amount of this product is directly proportional to the amount of BDA formed.
Glutathione (GSH) can also be used as a trapping agent, where the resulting GSH-BDA conjugates are quantified.[10][16]
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Dosimetry of human exposure to furan and 2-methylfuran by monitoring urinary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sop.washington.edu [sop.washington.edu]
An In-depth Technical Guide to the Core Chemical Properties of 2-Furyl Hydroxymethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-Furyl hydroxymethyl ketone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of chemical processes.
Chemical and Physical Properties
2-Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone, is an organic compound featuring a furan (B31954) ring substituted with a hydroxymethyl ketone group.[1][2] This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis.[1][3]
Table 1: Chemical and Physical Properties of 2-Furyl Hydroxymethyl Ketone
| Property | Value | Source(s) |
| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [1][2] |
| Synonyms | 2-Furyl hydroxymethyl ketone, 2-(Hydroxyacetyl)furan | [2][4] |
| CAS Number | 17678-19-2 | [5] |
| Molecular Formula | C₆H₆O₃ | [5] |
| Molecular Weight | 126.11 g/mol | [5] |
| Melting Point | 81 - 83 °C (conflicting data exists) | |
| Boiling Point | 239.0 to 240.0 °C @ 760 mm Hg (estimated) | |
| Density | 1.245 g/cm³ (predicted) | [6] |
| pKa | 12.77 ± 0.10 (predicted) | [6] |
| LogP | -0.366 (estimated) | |
| Vapor Pressure | 0.021 mmHg @ 25 °C (estimated) | |
| Solubility | Soluble in alcohol and water (estimated at 1g/L) |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and characterization of 2-Furyl hydroxymethyl ketone.
Two common synthetic routes for 2-Furyl hydroxymethyl ketone are outlined below.
Route 1: From Furfural (B47365) and Formaldehyde (B43269)
This method involves the direct reaction of furfural with formaldehyde. A biosynthesis approach using a ThDP-dependent enzyme has been explored to catalyze this reaction, offering a green chemistry alternative.[7]
Experimental Protocol (Hypothetical Biocatalytic Synthesis):
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution containing furfural and formaldehyde in stoichiometric amounts.
-
Enzyme Addition: Introduce a purified ThDP-dependent enzyme, such as pyruvate (B1213749) decarboxylase from Sulfobacillus sp. hq2 (SsPDC), to the reaction mixture.[7]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50 °C) and pH, with gentle agitation to ensure proper mixing.[8]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Extract the product from the aqueous solution using an organic solvent such as ethyl acetate (B1210297).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Route 2: Two-Step Synthesis via 2-Acetylfuran (B1664036)
This route involves the Friedel-Crafts acylation of furan to produce 2-acetylfuran, followed by its oxidation to yield 2-Furyl hydroxymethyl ketone.
Experimental Protocol (Friedel-Crafts Acylation and Oxidation):
Step 1: Synthesis of 2-Acetylfuran
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve furan in a suitable solvent like dichloromethane.
-
Acylation: Cool the solution in an ice bath and slowly add a mixture of acetic anhydride (B1165640) and a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting 2-acetylfuran by vacuum distillation.
Step 2: Oxidation of 2-Acetylfuran
-
Reaction Setup: Dissolve the purified 2-acetylfuran in a suitable solvent.
-
Oxidation: Add an oxidizing agent, such as selenium dioxide (SeO₂), and reflux the mixture.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove any solid byproducts.
-
Purification: Concentrate the filtrate and purify the crude 2-Furyl hydroxymethyl ketone as described below.
Purification of the crude product is essential to obtain 2-Furyl hydroxymethyl ketone of high purity.
Experimental Protocol (Column Chromatography):
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Furyl hydroxymethyl ketone.
Experimental Protocol (Recrystallization):
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
The structure and purity of 2-Furyl hydroxymethyl ketone are confirmed using various spectroscopic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Table 2: Mass Spectrometry Data for 2-Furyl Hydroxymethyl Ketone
| m/z | Relative Intensity | Possible Fragment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M - CH₂OH]⁺ |
| 39 | Moderate | C₃H₃⁺ |
Data sourced from NIST Mass Spectrometry Data Center.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted):
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet (depending on coupling with the hydroxyl proton) is expected for the two protons of the hydroxymethyl group.
-
Furan Protons: Three distinct signals in the aromatic region are expected for the protons on the furan ring.
-
Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can vary with concentration and solvent.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| -CH₂- | ~4.5 |
| Furan H-3 | ~6.5 |
| Furan H-4 | ~6.3 |
| Furan H-5 | ~7.4 |
| -OH | Variable |
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): A signal in the downfield region is expected for the ketone carbonyl carbon.
-
Furan Carbons: Four distinct signals are expected for the carbons of the furan ring.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region is expected for the carbon of the hydroxymethyl group.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~190 |
| Furan C-2 | ~152 |
| Furan C-3 | ~112 |
| Furan C-4 | ~110 |
| Furan C-5 | ~147 |
| -CH₂- | ~65 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Strong, Broad | O-H | Stretching |
| 3100-3000 | Medium | =C-H (furan) | Stretching |
| ~1680 | Strong | C=O (ketone) | Stretching |
| ~1560, ~1470 | Medium-Weak | C=C (furan) | Stretching |
| ~1250 | Strong | C-O | Stretching |
Chemical Reactivity
The presence of the ketone, hydroxyl group, and furan ring makes 2-Furyl hydroxymethyl ketone a versatile substrate for various chemical transformations.
The ketone functionality can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[10][11]
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) can be used for a selective oxidation to the corresponding aldehyde.[12]
The electrophilic carbonyl carbon of the ketone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction is a powerful tool for forming new carbon-carbon bonds.[1][13][14]
Applications and Future Directions
2-Furyl hydroxymethyl ketone serves as a versatile building block in the synthesis of more complex molecules. Its derivatives have potential applications in the pharmaceutical and fragrance industries.[1] The furan moiety is a common scaffold in many biologically active compounds. Further research into the biological activities of 2-Furyl hydroxymethyl ketone and its derivatives is a promising area of investigation. At present, its role in specific biological signaling pathways is not well-documented in the reviewed literature.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the Molecular Structure Analysis of Furyl Hydroxymethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone, systematically named 1-(furan-2-yl)-2-hydroxyethanone, is a furan (B31954) derivative with the chemical formula C₆H₆O₃.[1][2][3] This compound is of significant interest in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic cefuroxime.[1] Its molecular structure, featuring a furan ring, a ketone group, and a primary alcohol, provides multiple sites for chemical modification, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the analytical techniques and experimental protocols for the elucidation of its molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone[1] |
| Synonyms | 2-Furyl hydroxymethyl ketone, 2-(Hydroxyacetyl)furan[1][3] |
| CAS Number | 17678-19-2[2][3] |
| Molecular Formula | C₆H₆O₃[1][2][3] |
| Molecular Weight | 126.11 g/mol [1][2] |
| Appearance | White to brown solid[4] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹³C and ¹H NMR Spectral Data for this compound
| Atom | ¹³C Chemical Shift (δ, ppm) (Predicted) | ¹H Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| C=O | ~188 | - | - | - |
| C(furan)-O | ~153 | - | - | - |
| C(furan)-H | ~147 | ~7.6 | dd | 1H |
| C(furan)-H | ~118 | ~7.2 | dd | 1H |
| C(furan)-H | ~113 | ~6.6 | dd | 1H |
| CH₂OH | ~65 | ~4.8 | s | 2H |
| OH | - | Variable | br s | 1H |
Note: Predicted chemical shifts are based on computational models and typical values for similar functional groups. Experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic IR absorption bands for this compound are summarized in Table 3.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500-3200 | Strong, Broad |
| C-H (furan) | 3150-3100 | Medium |
| C=O (ketone) | 1680-1660 | Strong |
| C=C (furan) | 1600-1475 | Medium |
| C-O (alcohol & furan) | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.[3]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 126 | Molecular ion [M]⁺ |
| 97 | [M - CHO]⁺ |
| 95 | [M - CH₂OH]⁺ |
| 69 | Furan ring fragment |
| 39 | Furan ring fragment |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum for the molecular ion and fragmentation pattern.
Workflow for Molecular Structure Analysis
The logical flow for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the molecular structure analysis of this compound.
Biological Context and Significance
While specific signaling pathways involving this compound are not yet well-defined, furan-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. This compound has been identified in the fungus Rhizoctonia solani.[1] Its primary significance in drug development lies in its role as a key intermediate for synthesizing more complex and biologically active molecules.[1] Further research may elucidate its direct interactions with biological targets and signaling cascades.
Conclusion
The molecular structure of this compound can be unequivocally determined through a synergistic application of NMR, IR, and MS techniques. The experimental protocols and data presented in this guide provide a robust framework for researchers and scientists to characterize this important synthetic intermediate. A thorough understanding of its structure is paramount for its effective utilization in the development of novel pharmaceuticals and other fine chemicals.
References
Furan-Based Building Blocks: A Technical Guide for Chemical Innovation
An in-depth exploration of the synthesis, application, and biological significance of furan-containing scaffolds for researchers, scientists, and drug development professionals.
The furan (B31954) nucleus, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in modern organic and medicinal chemistry.[1][2] Its unique electronic properties, including its electron-rich nature and moderate aromaticity, confer a versatile reactivity profile, making it a valuable scaffold for the synthesis of a diverse array of molecules.[3] Furan derivatives are integral components of numerous natural products, pharmaceuticals, and advanced materials, underscoring their significance across various scientific disciplines.[4][5] This technical guide provides a comprehensive overview of furan-based building blocks, detailing their synthesis, key reactions, and applications, with a particular focus on their role in drug discovery and development.
Core Furan Building Blocks: Properties and Synthesis
The utility of the furan scaffold stems from a selection of core building blocks, each with distinct properties and synthetic accessibility. Key among these are furan itself, furfural, furfuryl alcohol, 5-hydroxymethylfurfural (B1680220) (HMF), and 2,5-furandicarboxylic acid (FDCA). Many of these can be derived from renewable biomass sources, positioning them as key players in the development of sustainable chemical processes.[6][7]
Physicochemical Properties of Key Furan Building Blocks
A foundational understanding of the physical and chemical properties of these core molecules is essential for their effective application.
| Property | Furan | Furfural | Furfuryl Alcohol | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) |
| Formula | C₄H₄O | C₅H₄O₂ | C₅H₆O₂ | C₆H₆O₃ | C₆H₄O₅ |
| Molar Mass ( g/mol ) | 68.07[8] | 96.08 | 98.10 | 126.11 | 156.09 |
| Boiling Point (°C) | 31.3[8] | 161.7 | 170 | Decomposes | Sublimes |
| Melting Point (°C) | -85.6[8] | -38.7 | -29 | 30-34 | >300 |
| Appearance | Colorless liquid[8] | Colorless oily liquid | Colorless to pale yellow liquid | Yellowish crystalline solid | White crystalline solid |
| Solubility in Water | Slightly soluble[8] | Moderately soluble | Miscible | Soluble | Slightly soluble |
Note: Properties are sourced from PubChem and other chemical databases.[8]
Spectroscopic Data of Core Furan Building Blocks
Spectroscopic analysis is critical for the identification and characterization of furan derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| Furan | 7.4 (2H, t), 6.3 (2H, t) | 142.8 (C2, C5), 109.6 (C3, C4) | 3140 (C-H), 1505 (C=C), 1065 (C-O-C) | 68 (M+) |
| Furfural | 9.63 (1H, s, CHO), 7.67 (1H, d), 7.25 (1H, d), 6.57 (1H, dd)[9] | 177.8 (CHO), 152.8 (C2), 147.8 (C5), 121.3 (C4), 112.5 (C3) | 2812, 2842 (C-H aldehyde), 1670 (C=O)[9] | 96 (M+), 95 (M-H)[10] |
| Furfuryl Alcohol | 7.3 (1H, m), 6.3 (1H, m), 6.2 (1H, m), 4.5 (2H, s, CH₂), 2.9 (1H, s, OH) | 155.0 (C2), 142.0 (C5), 110.0 (C4), 107.0 (C3), 57.0 (CH₂) | 3350 (O-H), 3120 (C-H), 1010 (C-O) | 98 (M+), 81 (M-OH), 79 (M-H₂O) |
Note: Spectroscopic data is compiled from various sources and may vary depending on the solvent and instrument used.[9][10][11][12][13]
Key Synthetic Methodologies
The construction of the furan ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a wide range of substituted furans.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[7][14] The reaction is typically catalyzed by an acid and proceeds via an intramolecular cyclization and dehydration mechanism.[15]
Reaction Scheme:
Mechanism of the Paal-Knorr Furan Synthesis
The generally accepted mechanism for the Paal-Knorr furan synthesis involves the following steps:
-
Protonation: One of the carbonyl oxygens is protonated by the acid catalyst.
-
Enolization: The other carbonyl group tautomerizes to its enol form.
-
Cyclization: The enol oxygen attacks the protonated carbonyl carbon in an intramolecular fashion to form a five-membered cyclic hemiacetal.
-
Dehydration: The hemiacetal undergoes two successive dehydration steps to form the aromatic furan ring.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran (B142691) via Paal-Knorr Reaction [16]
Materials:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.[16]
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[16]
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).[16]
-
Continue refluxing for 4-6 hours or until no more water is collected.[16]
-
Allow the reaction mixture to cool to room temperature.[16]
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[16]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[16]
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[16]
Expected Yield: ~70-80%
Characterization Data:
-
¹H NMR (CDCl₃): δ 5.84 (s, 2H), 2.25 (s, 6H)
-
¹³C NMR (CDCl₃): δ 150.9, 105.6, 13.5
-
MS (EI): m/z (%) 96 (M+, 100), 81 (40), 53 (35), 43 (80)
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another versatile method for the preparation of substituted furans, involving the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[17][18]
Reaction Scheme:
Mechanism of the Feist-Benary Furan Synthesis
The reaction proceeds through the following key steps:
-
Enolate Formation: The base deprotonates the β-dicarbonyl compound to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the α-carbon of the α-halo ketone in an Sₙ2 reaction, displacing the halide.
-
Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation.
-
Dehydration: The cyclic intermediate dehydrates to yield the aromatic furan product.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate via Feist-Benary Reaction [19]
Materials:
-
Ethyl acetoacetate (B1235776) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Chloroacetone (B47974) (1.0 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate and triethylamine.[19]
-
Slowly add chloroacetone to the mixture.[19]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[19]
-
Cool the reaction mixture to room temperature.[19]
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[19]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[19]
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[19]
Expected Yield: Moderate to good, depending on the specific substrates and conditions.
Characterization Data:
-
¹H NMR (CDCl₃): δ 6.05 (s, 1H), 4.25 (q, 2H), 2.55 (s, 3H), 2.25 (s, 3H), 1.35 (t, 3H)
-
¹³C NMR (CDCl₃): δ 165.2, 158.1, 149.2, 115.8, 108.7, 60.1, 14.3, 13.8, 12.1
-
MS (EI): m/z (%) 168 (M+, 45), 123 (100), 95 (30), 43 (60)
Furan-Based Building Blocks in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs.[1] It can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, offering a means to modulate the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and target binding affinity.[3][20]
Furan-Containing Drugs and Their Biological Activities
| Drug | Therapeutic Class | Biological Activity |
| Nitrofurantoin (B1679001) | Antibiotic | Treatment of urinary tract infections by inhibiting bacterial DNA, RNA, and protein synthesis after reductive activation of the nitro group.[5] |
| Ranitidine | H₂-receptor antagonist | Reduces stomach acid production by competitively inhibiting the binding of histamine (B1213489) to H₂ receptors on gastric parietal cells.[21][22] |
| Amiodarone | Antiarrhythmic | Blocks potassium channels, prolonging the action potential duration in cardiac tissues. |
| Furosemide | Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes. |
| Ceftiofur | Antibiotic (veterinary) | A cephalosporin (B10832234) antibiotic that inhibits bacterial cell wall synthesis. |
Case Study: Nitrofurantoin in Antibacterial Therapy
Nitrofurantoin is a prime example of a furan-containing drug with significant clinical utility. Its antibacterial activity is dependent on the reductive activation of the 5-nitro group by bacterial flavoproteins, a process facilitated by the electron-rich furan ring.[3] This activation generates highly reactive electrophilic intermediates that are responsible for the drug's cytotoxic effects on bacteria.[5]
Antimicrobial Activity of Nitrofurantoin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nitrofurantoin against common uropathogens.
| Uropathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 16[4] | 16[4] |
| Staphylococcus pseudintermedius | 8[4] | 16[4] |
| Enterococcus faecium | 64[4] | 128 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various studies and may show regional variations.[4][23][24][25]
Signaling Pathway: Mechanism of Action of Ranitidine
Ranitidine exerts its pharmacological effect by blocking the action of histamine on the H₂ receptors of gastric parietal cells.[21][26] This prevents the downstream signaling cascade that leads to the secretion of gastric acid.
Caption: Mechanism of action of Ranitidine in inhibiting gastric acid secretion.
Furan-Based Platform Chemicals from Biomass
The drive towards a more sustainable chemical industry has highlighted the importance of biomass-derived platform chemicals. In this context, furan derivatives, particularly 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA), have emerged as "sleeping giants" with the potential to replace petroleum-based building blocks in the production of polymers and other high-value chemicals.[18][27]
Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF
The oxidation of HMF to FDCA is a key transformation in the valorization of biomass. Various catalytic systems have been developed to achieve this conversion with high efficiency and selectivity.
Reaction Scheme:
Experimental Protocol: Catalytic Oxidation of HMF to FDCA [3]
Materials:
-
5-Hydroxymethylfurfural (HMF) (0.1 g, 0.79 mmol)
-
20 wt% Pd/C catalyst
-
Potassium carbonate (K₂CO₃) (2.37 mmol)
-
Deionized water (5 mL)
-
Oxygen (O₂)
Procedure:
-
In a high-pressure reactor, combine HMF, Pd/C catalyst, potassium carbonate, and deionized water.[3]
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 20 bar).[3]
-
Heat the reaction mixture to 140 °C with stirring for 30 hours.[3]
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Yield: Up to 85%[3]
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 13.5 (s, 2H, COOH), 7.3 (s, 2H)
-
¹³C NMR (DMSO-d₆): δ 159.2 (COOH), 147.5 (C2, C5), 118.9 (C3, C4)
-
MS (ESI-): m/z 155 (M-H)⁻
Experimental Workflows in Furan-Based Drug Development
The evaluation of furan-containing compounds as potential drug candidates involves a series of in vitro and in vivo studies. A critical aspect of this evaluation is understanding the metabolic fate of these compounds, as the furan ring can be susceptible to oxidative metabolism.
In Vitro Drug Metabolism Studies using Human Liver Microsomes
Human liver microsomes are a valuable in vitro tool for studying the phase I metabolism of drug candidates. They contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of oxidative drug metabolism.
Caption: Workflow for in vitro metabolism studies of furan derivatives.
Conclusion
Furan-based building blocks represent a versatile and indispensable class of compounds in modern chemistry. Their rich reactivity, coupled with their increasing availability from renewable resources, ensures their continued importance in the synthesis of pharmaceuticals, polymers, and other functional materials. A thorough understanding of their synthesis, properties, and biological activities is paramount for harnessing their full potential in the development of innovative chemical solutions for a sustainable future.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 18. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 22. Ranitidine - Wikipedia [en.wikipedia.org]
- 23. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nitrofurantoin retains antimicrobial activity against multidrug-resistant urinary Escherichia coli from US outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 27. Feist–Benary synthesis | 2 Publications | 17 Citations | Top Authors | Related Topics [scispace.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Furyl Hydroxymethyl Ketone from Furfural
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone (FHMK), also known as 1-(furan-2-yl)-2-hydroxyethanone, is a valuable furan-based building block in organic synthesis.[1][2] Its unique structure, featuring a furan (B31954) ring, a reactive ketone, and a hydroxymethyl group, makes it a versatile precursor for synthesizing more complex molecules, including novel pharmaceuticals and agrochemicals.[2][3] Furfural (B47365), the starting material, is a renewable platform chemical derived from the dehydration of C5 carbohydrates found in lignocellulosic biomass, positioning FHMK synthesis within the realm of sustainable chemistry.[4][5]
This document provides detailed protocols for the synthesis of FHMK from furfural, focusing on a highly efficient biocatalytic method. It is crucial to distinguish the synthesis of FHMK from the self-condensation of furfural, a reaction which yields furoin (B1674284) (1,2-di(furan-2-yl)-2-hydroxyethanone) and follows a different synthetic pathway.[6][7]
Synthesis Pathway Overview: Carboligation of Furfural and Formaldehyde (B43269)
The primary and most direct route for synthesizing this compound involves the cross-carboligation of furfural and formaldehyde. In this reaction, formaldehyde acts as the donor of a hydroxymethyl group, which attacks the carbonyl carbon of furfural, the acceptor molecule. This transformation can be achieved through both chemo-catalytic and biocatalytic methods.[3][8] A notable biocatalytic approach utilizes a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, which offers high conversion rates and yields under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.[8]
Caption: Chemical reaction pathway for the synthesis of FHMK.
Application Protocol: Biocatalytic Synthesis of FHMK
This protocol details the synthesis of FHMK from furfural and formaldehyde using a ThDP-dependent enzyme catalyst. The method is based on a preparative-scale biocatalytic reaction that achieves high conversion and yield.[8]
Principle
Thiamine diphosphate (ThDP)-dependent enzymes catalyze the formation of carbon-carbon bonds. In this synthesis, the enzyme activates formaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of furfural to yield FHMK. This biocatalytic approach avoids harsh chemicals and high temperatures associated with some traditional organic syntheses.[8]
Experimental Methodology
Materials and Reagents:
-
Furfural (≥99%)
-
Formaldehyde (37 wt% in H₂O)
-
ThDP-dependent enzyme (e.g., from Acetobacter sp.)
-
Potassium phosphate (B84403) buffer (pH adjusted as required for enzyme stability, e.g., pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Deionized water
Equipment:
-
Bioreactor or temperature-controlled stirred-tank reactor
-
pH meter and controller
-
Syringe pump or fed-batch system
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment (HPLC, GC-MS) for monitoring and characterization
Protocol:
-
Reaction Setup: Prepare the reaction medium in the bioreactor, consisting of potassium phosphate buffer and the ThDP-dependent enzyme solution. Set the temperature to the optimal condition for the enzyme (e.g., <40 °C).[8]
-
Substrate Addition (Fed-Batch):
-
Due to substrate inhibition, a fed-batch strategy is employed.
-
Begin the reaction by adding an initial concentration of furfural and formaldehyde to the reactor.
-
Subsequently, add the remaining substrates in batches over a period of several hours (e.g., 6 batches over 12 hours) using a syringe pump to maintain optimal substrate concentrations.[8] A typical molar ratio of formaldehyde to furfural is approximately 1.5:1.[8]
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Analyze the samples using HPLC to determine the concentrations of furfural and FHMK.
-
Product Isolation and Purification:
-
Upon completion (typically >99% conversion of furfural), terminate the reaction.
-
Separate the biocatalyst (cells or enzyme) from the reaction mixture via centrifugation or filtration.
-
Extract the aqueous solution with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator to yield the crude FHMK product.
-
Further purification can be performed using column chromatography if necessary.
-
Caption: Experimental workflow for the biocatalytic synthesis of FHMK.
Data Presentation: Quantitative Results
The following table summarizes the typical results achieved in a preparative-scale biocatalytic synthesis of FHMK.[8]
| Parameter | Value | Unit |
| Total Furfural Added | 50 | g L⁻¹ |
| Total Formaldehyde Added | 25.4 | g L⁻¹ |
| Reaction Time | 12 | h |
| Furfural Conversion | 100 | % |
| FHMK Concentration | 63 | g L⁻¹ |
| Isolated Yield (based on furfural) | 92 | % |
| Space-Time Yield (STY) | 5.25 | g L⁻¹ h⁻¹ |
Table 1: Summary of quantitative data for the biocatalytic synthesis of FHMK.[8]
Alternative Synthesis Methods
While the biocatalytic route is highly efficient, other methods for FHMK synthesis have been reported:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can enhance reaction rates and yields for the synthesis of FHMK from carbohydrates.[3]
-
Biomass Conversion: FHMK can be produced from cellulosic biomass using concentrated zinc chloride solution as both a solvent and catalyst.[1][3]
Conclusion
The synthesis of this compound from furfural represents a key transformation in converting biomass-derived platform chemicals into valuable intermediates for the pharmaceutical and chemical industries. The detailed biocatalytic protocol highlights a green and highly efficient method, achieving excellent yields and high product purity under mild conditions. This approach is well-suited for researchers seeking sustainable and effective synthetic routes for the development of furan-based compounds.
References
- 1. Buy this compound (EVT-296154) | 17678-19-2 [evitachem.com]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. Buy this compound | 17678-19-2 [smolecule.com]
- 4. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furoin - preparation and application - Georganics [georganics.sk]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Acid-Catalyzed Degradation of Cellulose to Furyl Hydroxymethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of lignocellulosic biomass, a renewable and abundant resource, into valuable platform chemicals is a cornerstone of sustainable chemistry. Furyl hydroxymethyl ketone (FHMK), also known as 1-(furan-2-yl)-2-hydroxyethanone, is a furan (B31954) derivative with significant potential as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the acid-catalyzed, one-pot degradation of cellulose (B213188) to produce FHMK. The methodologies described herein focus on the use of zinc chloride (ZnCl₂), a Lewis acid catalyst, under various heating conditions.
Reaction Pathway Overview
The acid-catalyzed conversion of cellulose to this compound is a complex process involving several key steps:
-
Hydrolysis: The glycosidic bonds of the cellulose polymer are cleaved by acid catalysis to yield glucose monomers.
-
Isomerization: Glucose is isomerized to fructose.
-
Dehydration and Rearrangement: Fructose undergoes a series of dehydration and rearrangement reactions to form furan-ring containing products, including this compound.
While 5-hydroxymethylfurfural (B1680220) (HMF) is a common product of cellulose degradation, specific reaction conditions can favor the formation of its isomer, this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported methods for the acid-catalyzed conversion of cellulose to this compound.
| Catalyst System | Cellulose Source | Heating Method | Temperature (°C) | Reaction Time | Product Yield (molar %) | Reference |
| ZnCl₂/H₂O (2.25:1 w/w) | Cellulose | Microwave | 135 | 5 min | 12.0 | [2] |
| ZnCl₂·3H₂O/Anisole (B1667542) | Microcrystalline Cellulose | Conventional | 120 | 1 h | up to 46 (total furanoids) | [3][4] |
| Concentrated HCl/LiCl | Microcrystalline Cellulose | Conventional | Not specified | 12 h | 8.0 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is based on the rapid conversion of cellulose using microwave irradiation and a concentrated zinc chloride solution.[2]
Materials:
-
Cellulose (microcrystalline)
-
Zinc chloride (ZnCl₂)
-
Deionized water
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Microwave reactor system
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Catalyst Preparation: Prepare a concentrated zinc chloride solution by dissolving ZnCl₂ in deionized water at a weight ratio of 2.25:1.
-
Reaction Setup: In a microwave reactor vessel, add cellulose to the prepared ZnCl₂ solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 600 W for 5 minutes, with a target temperature of 135°C.
-
Extraction: After the reaction, allow the mixture to cool to room temperature. Dilute the dark-brown mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the this compound.
-
Analysis: Characterize the purified product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Biphasic Conversion of Cellulose in a Zinc Chloride Hydrate/Anisole System
This protocol describes the conversion of cellulose in a biphasic system, which can enhance product yield by continuously extracting the furan products into an organic phase, thereby preventing their degradation.[3][4]
Materials:
-
Cellulose (microcrystalline or from other biomass sources)
-
Zinc chloride trihydrate (ZnCl₂·3H₂O)
-
Anisole
-
Stirred reactor (e.g., glass-lined autoclave)
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst and Solvent Preparation: Prepare the ionic liquid phase by using zinc chloride trihydrate (ZnCl₂·3H₂O).
-
Reaction Setup: In the stirred reactor, add cellulose (e.g., 1 wt% based on the ionic liquid) to the zinc chloride hydrate. Add an equal volume of anisole to create the biphasic system.
-
Reaction Conditions: Heat the mixture to 120°C with constant agitation for 1 hour. The mixture will turn dark brown as the reaction proceeds.
-
Product Separation: After the reaction, cool the mixture to room temperature. Separate the anisole (organic) phase from the aqueous ionic liquid phase using a separatory funnel.
-
Aqueous Phase Extraction: The aqueous phase can be further extracted with fresh anisole to recover any remaining product.
-
Solvent Removal: Combine the anisole extracts and remove the solvent using a rotary evaporator to yield the crude product mixture containing this compound and other furan derivatives.
-
Purification and Analysis: Purify the this compound from the crude mixture using column chromatography as described in Protocol 1. Analyze the final product to determine its purity and yield.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound from cellulose.
Caption: Simplified reaction pathway for the acid-catalyzed conversion of cellulose to this compound.
References
- 1. Buy this compound | 17678-19-2 [smolecule.com]
- 2. Direct conversion of cellulose to 1-(furan-2-yl)-2-hydroxyethanone in zinc chloride solution under microwave irradiation [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Acid-Catalysed Conversion of Carbohydrates into Furan-Type Molecules in Zinc Chloride Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Hydroxymethylfurfural (HMF) from Carbohydrates
Introduction
5-Hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform chemical, serves as a crucial bridge between renewable carbohydrate feedstocks and a wide array of valuable chemicals and fuels.[1][2][3] The conversion of carbohydrates into HMF is a critical step in the valorization of biomass. Microwave-assisted synthesis has emerged as a highly efficient method for this transformation, offering significant advantages over conventional heating, such as dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced energy efficiency.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of HMF from various carbohydrate sources, intended for researchers in biorenewables, green chemistry, and drug development.
Reaction Pathway Overview
The conversion of carbohydrates to HMF generally proceeds through a series of acid-catalyzed reactions. Polysaccharides like cellulose (B213188) are first hydrolyzed into glucose. Glucose, a six-member ring sugar (pyranose), is then isomerized into fructose (B13574), which exists in a five-member ring form (furanose).[8][9] This furanose structure is more readily dehydrated to form HMF.[9] The overall pathway is a cascade of hydrolysis, isomerization, and dehydration reactions.
Caption: General reaction pathway for HMF synthesis from carbohydrates.
Quantitative Data Summary
The efficiency of microwave-assisted HMF synthesis is highly dependent on the substrate, catalyst, solvent system, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: HMF Synthesis from Fructose
| Catalyst | Solvent | Temp. (°C) | Time (min) | Fructose Conv. (%) | HMF Yield (%) | Reference |
| Sulfamic Acid (10 mol%) | aq. NaCl / i-PrOH | 180 | 20 | 91.2 | 80.3 | [9] |
| AlCl₃ (50 mol%) | DMSO | 140 | 5 | - | 69.4 | [9] |
| ZrO₂ | Water | 200 | 1 | 95 | 53 | [10] |
| Tungstophosphoric Acid | THF | 120 | 30 | 100 | 92 | [4] |
| ZnCl₂ | (Not specified) | - | 8 | - | 55.1 | [3] |
| Sulfonated Carbon | Water | 186 | 10 | - | 88.3 | [7] |
Table 2: HMF Synthesis from Glucose
| Catalyst | Solvent | Temp. (°C) | Time (min) | Glucose Conv. (%) | HMF Yield (%) | Reference |
| AlCl₃ (5 mol%) + HCl (15 mol%) | Water / THF | 165 | 2.5 | - | 70 | [1][2] |
| ZrCl₄ | [BMIm]Cl | - | 3 | - | 48 | [10] |
| SnPO | [EMIm]Br | 120 | 180 | 95 | 58 | [10] |
| Tungstophosphoric Acid | DMSO | 120 | 30 | - | 58 | [4] |
| CrCl₃ | Ionic Liquid | - | - | - | 90 | [4] |
| ZnCl₂ | (Not specified) | - | 8 | - | 54.6 | [3] |
Table 3: HMF Synthesis from Polysaccharides & Other Carbohydrates
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (min) | HMF Yield (%) | Reference |
| Sucrose | Sulfamic Acid | Water | 160 | 2 | 74 | [10] |
| Sucrose | ZnCl₂ | (Not specified) | - | 8 | 80.6 | [3] |
| Cellulose | ZrCl₄ | [BMIm]Cl | - | 3 | 51 | [10] |
| Cellulose | Halloysite-TiO₂ | Deep Eutectic Solvent | 140 | 30 | 27 | [10] |
| Corn Starch | AlCl₃·6H₂O | DMSO / [BMIm]Cl | - | - | 65 | [10] |
| Cooked Rice | SnCl₄ | (Not specified) | 120-160 | 40 | 23 | [10] |
| Bamboo Fiber | (Not specified) | H₂O-THF | 180 | 40 | 53 | [10] |
Experimental Protocols
Below are detailed protocols adapted from published literature for the microwave-assisted synthesis of HMF.
Protocol 1: HMF from Glucose using AlCl₃/HCl Catalyst [1][2]
-
Objective: To synthesize HMF from glucose in a biphasic system.
-
Materials:
-
D-Glucose (30% w/v solution in water)
-
Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Microwave reactor vials
-
-
Procedure:
-
Prepare the reaction mixture in a microwave reactor vial by combining the aqueous glucose solution (30% w/v) with THF in a biphasic ratio (e.g., water/THF).
-
Add the catalysts: AlCl₃ (5 mol% relative to glucose) and HCl (15 mol% relative to glucose).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: temperature at 165°C and reaction time of 2.5 minutes.
-
After the reaction is complete and the vessel has cooled, carefully open the vial.
-
Separate the organic phase (THF layer), which contains the majority of the HMF product.
-
Analyze the HMF yield in the organic phase using techniques such as ¹H NMR or HPLC.
-
Protocol 2: HMF from Fructose using Sulfamic Acid Catalyst [9]
-
Objective: To synthesize HMF from fructose using a solid acid catalyst in a biphasic system.
-
Materials:
-
D-Fructose
-
Saturated sodium chloride (NaCl) aqueous solution
-
Isopropanol (B130326) (i-PrOH)
-
Sulfamic Acid (SA)
-
Microwave reactor vial (e.g., Anton Paar G30)
-
-
Procedure:
-
In a 20 mL microwave reaction vial, add 0.360 g of fructose and 3 mL of saturated aqueous NaCl solution to create a 120 g/L fructose solution.[9]
-
Add 20 mg of sulfamic acid (10 mol%) and 6 mL of isopropanol to the vial.[9]
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 180°C and the reaction time to 20 minutes.[9]
-
Once the reaction is complete and the system has cooled, separate the organic phase (i-PrOH) containing the HMF.
-
Extract the remaining aqueous phase with ethyl acetate (B1210297) (3 x 3 mL).
-
Combine the organic extracts with the initial i-PrOH phase and remove the solvents under reduced pressure.
-
Resuspend the crude product in water and filter to remove insoluble humins.
-
Quantify the HMF yield via HPLC or other appropriate analytical methods.
-
Visualized Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for a microwave-assisted HMF synthesis experiment, from preparation to analysis.
Caption: A typical workflow for microwave-assisted HMF synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Microwave-Assisted Conversion of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave assisted conversion of carbohydrates and biopolymers to 5-hydroxymethylfurfural with aluminium chloride catalyst in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Furyl-Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery programs.[1][2] This document provides detailed application notes and protocols for the synthesis of quinoxalines using furyl hydroxymethyl ketone, with a particular focus on the preparation of 2,3-di(furan-2-yl)quinoxaline (B5049737), a compound with demonstrated potential as an antiviral agent.
The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[3][4] A modern and efficient approach to this transformation involves the one-pot oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. This method, often catalyzed by molecular iodine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), offers a straightforward and high-yielding route to a variety of quinoxaline derivatives.[5]
Application: Antiviral Drug Discovery
Furyl-substituted quinoxalines have emerged as a promising class of compounds in the development of novel antiviral therapeutics. Specifically, derivatives with bis-2-furyl substitution at the 2 and 3 positions of the quinoxaline core have shown potent inhibitory activity against the influenza A virus.[6][7]
The mechanism of action for these compounds involves the targeting of the non-structural protein 1 (NS1A) of the influenza A virus.[8][9] The NS1A protein is a key virulence factor that counteracts the host's innate immune response, primarily by binding to double-stranded RNA (dsRNA) and inhibiting the activation of antiviral pathways.[8][9] Furyl-substituted quinoxalines have been shown to disrupt the interaction between NS1A and dsRNA, likely by binding to the dsRNA-binding domain of the protein.[6] This inhibition of NS1A function restores the host's antiviral response and impedes viral replication.
The development of such inhibitors represents a promising strategy for combating influenza, particularly in light of the emergence of strains resistant to existing antiviral drugs. The synthetic protocols detailed below provide a foundation for the synthesis of these and other structurally related quinoxalines for further investigation in drug discovery programs.
Experimental Protocols
The following protocols describe the synthesis of furyl-substituted quinoxalines from the corresponding α-hydroxy ketone (or its oxidized dicarbonyl form, 2-furoin) and o-phenylenediamines.
Protocol 1: Iodine-Catalyzed Oxidative Cyclization of this compound with o-Phenylenediamine
This one-pot protocol describes the synthesis of 2-(furan-2-yl)quinoxaline via the iodine-catalyzed reaction of 1-(furan-2-yl)-2-hydroxyethanone (this compound) and o-phenylenediamine.
Materials:
-
1-(Furan-2-yl)-2-hydroxyethanone
-
Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine)
-
Molecular Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297)
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the 1-(furan-2-yl)-2-hydroxyethanone (1 mmol), the substituted o-phenylenediamine (1 mmol), and molecular iodine (20 mol%).
-
Add DMSO (3 mL) to the mixture.
-
Heat the reaction mixture to 100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 2-(furan-2-yl)quinoxaline derivative.
Protocol 2: Synthesis of 2,3-di(furan-2-yl)quinoxaline from 2-Furoin
This protocol outlines the synthesis of 2,3-di(furan-2-yl)quinoxaline from the 1,2-dicarbonyl compound 2-furoin and a substituted o-phenylenediamine. This reaction can be efficiently carried out using conventional heating in ethanol (B145695) or acetic acid.[6]
Materials:
-
2-Furoin (1,2-di(furan-2-yl)ethane-1,2-dione)
-
Substituted o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine, 4,5-dichloro-1,2-phenylenediamine)
-
Ethanol or Acetic Acid
-
Sodium Acetate (if using acetic acid)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 mmol) and 2-furoin (1 mmol) in ethanol or a mixture of acetic acid and sodium acetate in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-di(furan-2-yl)quinoxaline derivative.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various furyl-substituted quinoxalines based on the protocols described above and data from similar reactions in the literature.
| Entry | Furyl Ketone/Diketone | o-Phenylenediamine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(Furan-2-yl)-2-hydroxyethanone | o-Phenylenediamine | I₂ / DMSO | 100 | 2-4 | 78-99 |
| 2 | 2-Furoin | o-Phenylenediamine | Acetic Acid | Reflux | 2 | ~90 |
| 3 | 2-Furoin | 4,5-Dimethyl-1,2-phenylenediamine | Ethanol | Reflux | 3 | ~92 |
| 4 | 2-Furoin | 4-Nitro-1,2-phenylenediamine | Ethanol/Acetic Acid | Reflux | 4 | ~85 |
*Note: The yields presented are representative for this class of reactions as reported in the literature for analogous substrates.[5] Specific yields for the synthesis of furyl-substituted quinoxalines may vary.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of furyl-substituted quinoxalines.
Drug Development Workflow
Caption: Workflow for antiviral drug development of quinoxaline derivatives.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel influenza inhibitors targeting the interaction of dsRNA with the NS1 protein by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The influenza virus NS1 protein as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Furyl Hydroxymethyl Ketone in Sorbose Production: A Critical Review and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document explores the purported role of 2-furyl hydroxymethyl ketone (FHK) as an intermediate in the production of L-sorbose (B7814435), a key precursor in the synthesis of ascorbic acid (Vitamin C). While some commercial sources suggest a pathway involving FHK, the predominant and industrially established method for L-sorbose production is the microbial fermentation of D-sorbitol. This document provides a critical evaluation of the available information and presents detailed protocols for both the synthesis of FHK and the highly efficient, well-documented fermentation process for L-sorbose production.
Introduction: The Ambiguous Role of Furyl Hydroxymethyl Ketone
2-Furyl hydroxymethyl ketone (FHK), also known as 2-hydroxyacetylfuran, is a furan (B31954) derivative that has been cited by some chemical suppliers as an intermediate in the production of sorbose.[1][2] This proposed pathway suggests the conversion of sorbic acid to sorbose with FHK as a key intermediate step. However, a thorough review of the scientific literature does not substantiate this claim as a significant or industrially practiced route.
The primary and globally adopted method for the large-scale production of L-sorbose is the regioselective oxidation of D-sorbitol, catalyzed by the bacterium Gluconobacter oxydans.[3][4][5] This biotransformation is highly efficient and forms the cornerstone of the Reichstein process for Vitamin C synthesis.
This application note will, therefore, address the user's query by:
-
Providing a detailed protocol for the synthesis of FHK, a valuable building block in its own right.
-
Presenting a comprehensive and industrially relevant protocol for the production of L-sorbose via the fermentation of D-sorbitol.
-
Visually representing these distinct chemical and biochemical pathways.
Synthesis of 2-Furyl Hydroxymethyl Ketone (FHK)
While its role in sorbose production is not well-documented, FHK is a useful intermediate for the synthesis of other molecules, such as the antibiotic cefuroxime.[2] One effective method for FHK synthesis is the biocatalytic carboligation of furfural (B47365) and formaldehyde (B43269).
Biocatalytic Synthesis of FHK from Furfural and Formaldehyde
This protocol is adapted from a study describing the use of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, pyruvate (B1213749) decarboxylase from Sulfobacillus sp. hq2 (SsPDC), for the efficient synthesis of FHK.[2]
Experimental Protocol:
-
Enzyme Preparation:
-
Clone the gene encoding SsPDC into an appropriate expression vector (e.g., pET-28a with an N-terminal MBP tag) and transform into E. coli BL21(DE3).
-
Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue cultivation at 16°C for 12-16 hours.
-
Harvest the cells by centrifugation, resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lyse the cells by sonication.
-
Clarify the lysate by centrifugation to obtain the cell-free extract containing the SsPDC enzyme.
-
-
Biotransformation Reaction:
-
In a 1-L bioreactor, prepare a reaction mixture containing:
-
Furfural (substrate)
-
Formaldehyde (co-substrate)
-
Cell-free extract of SsPDC
-
Thiamine diphosphate (ThDP) (cofactor)
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.0)
-
-
Maintain the reaction temperature at 30°C with constant stirring.
-
Monitor the progress of the reaction by HPLC analysis of FHK concentration.
-
-
Downstream Processing:
-
Upon completion of the reaction, remove the enzyme by ultrafiltration.
-
Extract the FHK from the aqueous phase using an organic solvent such as ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain crude FHK.
-
Purify the FHK by recrystallization or column chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
| Final FHK Concentration | 63 g/L | [2] |
| Molar Yield | 96.2% | [2] |
| Space-Time Yield | 5.25 g L⁻¹ h⁻¹ | [2] |
Logical Workflow for FHK Synthesis:
Industrial Production of L-Sorbose from D-Sorbitol
The biotransformation of D-sorbitol to L-sorbose by Gluconobacter oxydans is a cornerstone of industrial Vitamin C production.[6] This process is renowned for its high yield and specificity.
Fermentation of D-Sorbitol to L-Sorbose
This protocol outlines a typical batch or fed-batch fermentation process for L-sorbose production.
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a seed culture medium containing D-sorbitol, yeast extract, and other essential nutrients.
-
Inoculate the medium with a high-performance strain of Gluconobacter oxydans.
-
Incubate the culture at 28-30°C with agitation (e.g., 200 rpm) for 24-48 hours to obtain a dense inoculum.
-
-
Fermentation:
-
Sterilize the production medium in a bioreactor. The medium typically contains a high concentration of D-sorbitol (100-300 g/L) and yeast extract.
-
Inoculate the production medium with the seed culture (5-10% v/v).
-
Maintain the fermentation conditions:
-
Temperature: 28-32°C
-
pH: 4.5-6.0 (controlled with NaOH or CaCO₃)
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)
-
Agitation: 200-400 rpm
-
-
For fed-batch operations, a concentrated D-sorbitol solution is fed into the bioreactor to maintain a high cell density and productivity while avoiding substrate inhibition.[7]
-
-
Downstream Processing:
-
Harvest the fermentation broth when the D-sorbitol is almost completely consumed.
-
Remove bacterial cells by centrifugation or microfiltration.[8]
-
Decolorize the clarified broth using activated carbon.
-
Concentrate the L-sorbose solution by evaporation under reduced pressure.
-
Induce crystallization by cooling the concentrated solution or by adding an anti-solvent like ethanol.
-
Collect the L-sorbose crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data from Various G. oxydans Fermentation Strategies:
| Strain / Strategy | Initial D-Sorbitol (g/L) | L-Sorbose Titer (g/L) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| G. oxydans (mutant) | 200 | 200 | ~7.1 | 28 | [4] |
| G. oxydans WSH-003 (control) | 150 | ~96 | ~4.0 | 24 | [1] |
| G. oxydans-sldhAB6 (engineered) | 150 | 135 | 7.5 | 18 | [3][9] |
| Fed-batch (S₀=100 g/L) | Fed | 279.7 | 17.6 | 16 | [7][10] |
| Fed-batch (S₀=225 g/L) | Fed | 336.2 | 14.0 | 24 | [7][10] |
| G. oxydans MD-16 with vhb gene | 300 | 298.61 | ~9.95 | 30 | [5] |
Biochemical Pathway and Process Flow:
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Productivity improvement in l-sorbose biosynthesis by fedbatch cultivation of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2362926A1 - Method for producing l-sorbose - Google Patents [patents.google.com]
- 9. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Addition Reactions with Furyl Hydroxymethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone, is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug development.[1] Its furan (B31954) moiety is a common scaffold in many biologically active compounds, exhibiting a range of activities including antimicrobial and anti-inflammatory properties.[2] The presence of both a ketone and a primary alcohol offers multiple reaction sites for chemical modification. The electrophilic carbonyl carbon is particularly susceptible to nucleophilic addition, a fundamental carbon-carbon bond-forming reaction, making it a key intermediate for the synthesis of complex molecules and potential pharmaceutical agents.[1]
This document provides detailed application notes and protocols for several key nucleophilic addition reactions involving this compound. The information is intended to guide researchers in the synthesis of novel derivatives for further investigation.
Key Applications in Drug Discovery and Synthesis
Derivatives of furan-containing compounds are of significant interest in pharmaceutical research. For instance, studies on compounds structurally related to this compound, such as methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, have demonstrated cytotoxic activity against various cancer cell lines.[3] This highlights the potential of the furan scaffold as a pharmacophore for the development of new therapeutic agents. This compound serves as a crucial starting material for generating diverse molecular architectures, enabling the exploration of structure-activity relationships.[1]
Data Presentation: Cytotoxicity of a Structurally Related Furan Derivative
The following table summarizes the cytotoxic activity of a tryptamine (B22526) derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate against HeLa, HepG2, and Vero cancer cell lines, demonstrating the potential biological activity of compounds derived from a similar furan core.[3]
| Compound | Cell Line | IC50 (µg/mL)[3] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297) | HeLa | 62.37 |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HepG2 | >100 |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Vero | >100 |
Experimental Protocols
The following protocols describe common nucleophilic addition reactions that can be applied to this compound.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters from aldehydes or ketones. The use of an organozinc reagent, which is less reactive than Grignard or organolithium reagents, allows for the presence of the hydroxyl group in this compound without the need for a protecting group.[4]
Reaction Scheme:
Experimental Protocol:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool to room temperature.
-
Reaction Setup: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Addition of Reagents: Prepare a solution of this compound (1.0 eq) and ethyl bromoacetate (B1195939) (1.5 eq) in anhydrous THF. Add a small portion of this solution to the activated zinc suspension.
-
Initiation and Reaction: Gently warm the mixture to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color. Once initiated, add the remaining solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired β-hydroxy ester.
Grignard Reaction: Synthesis of Tertiary Alcohols
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of an organomagnesium halide to a ketone, yielding a tertiary alcohol. The hydroxyl group of this compound is acidic and will react with the Grignard reagent. Therefore, a protecting group strategy or the use of excess Grignard reagent is necessary. The following protocol assumes the use of excess Grignard reagent.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (3.0 eq, as a solution in THF or diethyl ether) dropwise from the dropping funnel. The first equivalent will deprotonate the hydroxyl group, and the subsequent equivalents will perform the nucleophilic addition to the ketone.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the tertiary alcohol.
Horner-Wadsworth-Emmons Reaction: Synthesis of Alkenes
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones with high (E)-stereoselectivity.[5] This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide.[6]
Reaction Scheme:
Experimental Protocol:
-
Generation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Addition of the Ketone: Cool the solution of the phosphonate carbanion to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired alkene.
Visualizations
General Mechanism of Nucleophilic Addition to a Ketone
References
- 1. Buy this compound (EVT-296154) | 17678-19-2 [evitachem.com]
- 2. Buy this compound | 17678-19-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Oxidation of the Hydroxymethyl Group in Furyl Hydroxymethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone and its isomers, such as 2-acetyl-5-(hydroxymethyl)furan, are versatile furan-based building blocks in synthetic organic chemistry.[1][2] The selective oxidation of the hydroxymethyl group to a formyl group yields valuable difunctional compounds, for instance, 2-acetyl-5-formylfuran. These products serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. This document provides detailed application notes and protocols for this specific oxidation reaction, drawing upon established methods for the analogous and widely studied oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF). The chemical principles and catalytic systems are directly transferable.
Application Notes
The selective oxidation of the primary alcohol in this compound derivatives is a crucial transformation. The resulting acetyl-formyl-furan is a valuable precursor for various chemical syntheses. Compounds containing furan (B31954) moieties have garnered interest in medicinal chemistry for their potential antimicrobial and anti-inflammatory properties.[3] The selective oxidation of the hydroxymethyl group is a key step in the synthesis of derivatives for biological screening.[4][5] While specific signaling pathway interactions are not extensively documented for this class of compounds, their biological activity is an area of ongoing research.[3] The primary application of this reaction lies in the production of fine chemicals and polymer precursors.
Reaction Pathway and Experimental Workflow
The selective oxidation of the hydroxymethyl group on the furan ring can be achieved through various catalytic systems. The general reaction scheme involves the conversion of the alcohol functionality to an aldehyde, while preserving the ketone group.
General Reaction Pathway
Caption: General reaction pathway for the selective oxidation of the hydroxymethyl group in this compound.
Experimental Workflow
Caption: A typical experimental workflow for the catalytic oxidation of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various catalytic systems used for the selective oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF). These systems are expected to show similar performance for the oxidation of this compound.
Table 1: Performance of Various Catalytic Systems in Selective Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Substrate Conversion (%) | Product Yield (%) | Reference |
| Ru/γ-Al₂O₃ | O₂ | DMF | 110 | 1 | >95 | 52.3 | [6][7] |
| Ru/C-K | O₂ | Trifluorotoluene | 120 | 5 | ~100 | ~70 | [8] |
| CuO·CeO₂ | O₂ | Water | 110 | 3 | 99 | 90 (for FFCA*) | [9][10] |
| Co/Mn/Br | Air | Acetic Acid | 75 | - | - | 63 | [11] |
* In this case, the product is 5-formyl-2-furancarboxylic acid (FFCA), indicating oxidation of both the alcohol and aldehyde groups of HMF.
Experimental Protocols
The following are detailed protocols for the selective oxidation of the hydroxymethyl group, adapted from highly successful methods for HMF oxidation.
Protocol 1: Ruthenium-Catalyzed Aerobic Oxidation in an Organic Solvent
This protocol is adapted from studies on Ru-catalyzed HMF oxidation.[8]
Materials:
-
2-acetyl-5-(hydroxymethyl)furan (Substrate)
-
3% Ru/C-K (Potassium-doped Ruthenium on Carbon) catalyst
-
Trifluorotoluene (Solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Oxygen (O₂) gas supply
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (if not commercially available):
-
Prepare the potassium-doped Ru/C catalyst as described in the literature.[8] This typically involves impregnation of carbon support with a ruthenium precursor followed by calcination and subsequent doping with a potassium salt.
-
-
Reaction Setup:
-
To a high-pressure autoclave reactor, add 2-acetyl-5-(hydroxymethyl)furan (e.g., 0.5 mmol), the 3% Ru/C-K catalyst (e.g., 20 mg), and trifluorotoluene (e.g., 4 mL).
-
Seal the reactor securely.
-
-
Reaction Execution:
-
Begin stirring the mixture (e.g., 1000 rpm).
-
Purge the reactor with O₂ several times to remove air.
-
Pressurize the reactor with O₂ to the desired pressure (e.g., 6 bar).
-
Heat the reactor to the reaction temperature (e.g., 120 °C) and maintain for the desired reaction time (e.g., 5 hours).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of trifluorotoluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis and Purification:
-
Analyze the crude product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and yield.
-
Purify the product, 2-acetyl-5-formylfuran, by column chromatography on silica (B1680970) gel or recrystallization.
-
Protocol 2: Copper-Cerium Oxide Catalyzed Oxidation in Water
This protocol is based on the use of a mixed oxide catalyst for HMF oxidation in an aqueous medium.[9][10]
Materials:
-
2-acetyl-5-(hydroxymethyl)furan (Substrate)
-
CuO·CeO₂ mixed oxide catalyst
-
Deionized water (Solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Oxygen (O₂) or Air supply
-
Filtration apparatus
-
Lyophilizer or rotary evaporator
Procedure:
-
Catalyst Preparation (if not commercially available):
-
Synthesize the CuO·CeO₂ mixed oxide catalyst via co-precipitation or other established methods.
-
-
Reaction Setup:
-
In a high-pressure autoclave reactor, suspend the CuO·CeO₂ catalyst (e.g., 50 mg) in deionized water (e.g., 7 mL).
-
Add the 2-acetyl-5-(hydroxymethyl)furan substrate (e.g., to a final concentration of 0.2 M).
-
Seal the reactor.
-
-
Reaction Execution:
-
Start stirring the suspension.
-
Purge the reactor with O₂ or air.
-
Pressurize the reactor with O₂ (e.g., 0.9 MPa) or air.
-
Heat the reactor to the desired temperature (e.g., 110 °C) and maintain for the reaction duration (e.g., 3 hours).
-
-
Work-up and Product Isolation:
-
Cool the reactor to room temperature and vent the pressure.
-
Filter the reaction mixture to separate the catalyst.
-
Wash the catalyst with deionized water.
-
The aqueous filtrate contains the product. The product can be isolated by extraction with a suitable organic solvent or by removal of water via lyophilization or rotary evaporation.
-
-
Analysis and Purification:
-
Analyze the product in the aqueous phase using HPLC.
-
Purify the isolated product as described in Protocol 1.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
High-pressure reactors should be handled by trained personnel, and appropriate safety shields should be in place.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Catalysts, especially those on carbon supports, can be pyrophoric. Handle with care, especially after the reaction when they are dry.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Catalytic aerial oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over Ni–Pd nanoparticles supported on Mg(OH)2 nanoflakes for the synthesis of furan diesters - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 17678-19-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Substitution Reactions on the Furan Ring of Furyl Hydroxymethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of key electrophilic substitution reactions on the furan (B31954) ring of furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone. This compound is a versatile building block in organic synthesis, and its functionalization via electrophilic substitution opens avenues for the creation of novel derivatives with potential applications in medicinal chemistry and drug development. This document details the theoretical background, regioselectivity, and provides adaptable experimental protocols for nitration, Vilsmeier-Haack formylation, halogenation, and sulfonation of the furan ring. Quantitative data from analogous reactions are summarized to guide synthetic strategies.
Introduction: Reactivity of the Furan Ring
The furan ring is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic attack.[1] This reactivity is significantly greater than that of benzene.[1] Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the cationic intermediate formed during the reaction.[1]
In the case of 2-substituted furans like this compound, the existing substituent dictates the position of the incoming electrophile. The hydroxyacetyl group at the C2 position is an electron-withdrawing and deactivating group. Therefore, electrophilic substitution is generally directed to the C5 position. It is crucial to employ mild reaction conditions to prevent polymerization or degradation of the furan ring, which can be sensitive to strong acids.[2][3]
Key Electrophilic Substitution Reactions
This section outlines common electrophilic substitution reactions applicable to the furan ring of this compound. The provided protocols are based on reactions performed on structurally similar furan derivatives and may require optimization for the specific substrate.
Nitration
Nitration introduces a nitro group (-NO₂) onto the furan ring, a common functional group in pharmacologically active molecules.[4] Direct nitration with strong acids can lead to degradation of the furan ring.[5] A milder approach using acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is generally preferred.[4][5]
General Reaction Scheme:
Caption: Nitration of this compound.
Experimental Protocol (Adapted from the nitration of methyl 2-furyl ketone): [2]
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, add 1.8 moles of acetic anhydride. While stirring and maintaining the temperature between 20-25°C, slowly add 0.66 moles of concentrated nitric acid (70%). A small amount of concentrated sulfuric acid (10 drops) can be added as a catalyst.[2]
-
Reaction: Dissolve 0.3 moles of this compound in 25 mL of acetic anhydride. Slowly add this solution to the nitrating mixture while maintaining the temperature between 15-18°C.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring at this temperature for an additional 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: To the reaction mixture, add an anhydrous salt of a strong base, such as 0.9 moles of anhydrous potassium acetate, while keeping the temperature below 30°C. Stir for approximately 3 hours.[2]
-
Isolation and Purification: Pour the reaction mixture into ice water. The product can be extracted with a suitable organic solvent (e.g., chloroform). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization.[2]
Quantitative Data (for the analogous nitration of methyl 2-furyl ketone): [2]
| Reactant | Product | Yield | Reference |
| Methyl 2-furyl ketone | Methyl 5-nitro-2-furyl ketone | 45-60% | [2] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[6][7] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[8][9] For furan derivatives, this reaction generally proceeds at the available α-position.[8]
General Reaction Scheme:
Caption: Vilsmeier-Haack Formylation of this compound.
Experimental Protocol (Adapted from the formylation of furfuryl acetate): [8]
-
Vilsmeier Reagent Formation: In a reaction vessel under an inert atmosphere, cool a solution of DMF (3.0 equivalents) in an anhydrous solvent (e.g., 1,2-dichloroethane) to 0°C. Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Reaction: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a cold aqueous solution of sodium carbonate or sodium acetate.
-
Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.[8]
Quantitative Data (for the analogous formylation of furfuryl acetate): [8]
| Reactant | Product | Yield | Reference |
| Furfuryl acetate | 5-Formylfurfuryl acetate | Not specified, but part of a multi-step synthesis with an overall yield of 68% for the final product. | [8] |
Halogenation
Halogenation of the furan ring can be achieved using various halogenating agents. Due to the high reactivity of furan, mild conditions are necessary to avoid polyhalogenation and ring opening.
General Reaction Scheme:
Caption: Halogenation of this compound.
Experimental Protocol (General procedure for bromination of furan): [3]
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dioxane, carbon tetrachloride) in a flask protected from light.
-
Reagent Addition: At a low temperature (e.g., 0°C), slowly add a solution of bromine in the same solvent dropwise with stirring.
-
Reaction Monitoring: Monitor the disappearance of the bromine color and the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, the mixture can be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by extraction with an organic solvent.
-
Isolation and Purification: The organic layer is dried and concentrated. The product can be purified by distillation or chromatography.
Note: The α-position to the ketone is also susceptible to halogenation, especially under basic or acidic conditions. Careful control of the reaction conditions is necessary to achieve selective halogenation on the furan ring.
Sulfonation
Direct sulfonation of furan with strong acids like fuming sulfuric acid often leads to polymerization.[3] A milder and more effective method utilizes a sulfur trioxide-pyridine complex.[3]
General Reaction Scheme:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application of Furyl Hydroxymethyl Ketone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone (FHK), a versatile furan (B31954) derivative, serves as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a furan ring, a ketone, and a hydroxymethyl group, allows for diverse chemical modifications, leading to the generation of novel bioactive molecules. This document provides detailed application notes and protocols for the use of FHK in the synthesis of quinoxaline (B1680401) and coumarin (B35378) derivatives, and outlines their potential applications as anticancer and anti-inflammatory agents.
Key Applications in Medicinal Chemistry
This compound is a key precursor in the synthesis of several classes of biologically active compounds, including:
-
Quinoxaline Derivatives: These compounds, synthesized through the condensation of FHK with o-phenylenediamines, have demonstrated significant potential as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
-
Coumarin Derivatives: FHK can be utilized in the synthesis of 3-iodocoumarins and other substituted coumarins. Coumarins are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer properties.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of quinoxaline derivatives, which can be synthesized using this compound as a starting material.
Table 1: Anticancer Activity of Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HCT116 | 3.21 | [1] |
| HePG2 | 4.11 | [1] | |
| MCF-7 | 4.54 | [1] | |
| 5 | HCT116 | 4.31 | [1] |
| HePG2 | 3.98 | [1] | |
| MCF-7 | 4.23 | [1] | |
| 11 | HCT116 | 0.81 | [1] |
| HePG2 | 1.03 | [1] | |
| MCF-7 | 0.92 | [1] | |
| 13 | HCT116 | 2.91 | [1] |
| HePG2 | 2.54 | [1] | |
| MCF-7 | 2.73 | [1] | |
| VIIIc | HCT116 | 2.5 | [2] |
| MCF-7 | 9 | [2] | |
| XVa | HCT116 | 4.4 | [2] |
| MCF-7 | 5.3 | [2] |
Table 2: EGFR and COX-2 Inhibitory Activity of Quinoxaline Derivatives
| Compound | EGFR IC50 (µM) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| 4a | 0.3 | 1.17 | 28.8 | 24.61 | [1] |
| 5 | 0.9 | 0.83 | 40.32 | 48.58 | [1] |
| 11 | 0.6 | 0.62 | 37.96 | 61.23 | [1] |
| 13 | 0.4 | 0.46 | 30.41 | 66.11 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Furan-2-yl)quinoxaline from this compound
This protocol describes a general method for the synthesis of quinoxaline derivatives from FHK and o-phenylenediamine (B120857).
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Iodine (I₂) (0.25 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (2 mL)
-
Round-bottom flask
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Rotary evaporator
Procedure:
-
Combine this compound (1 mmol), o-phenylenediamine (1 mmol), and iodine (0.25 mmol) in a round-bottom flask.[3]
-
Add DMSO (2 mL) to the mixture.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 2-(furan-2-yl)quinoxaline.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HePG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized furan derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds and incubate for another 48-72 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: Anti-inflammatory signaling pathways (NF-κB and MAPK) modulated by furan derivatives.
Experimental Workflows
Caption: Workflow for the synthesis of 2-(Furan-2-yl)quinoxaline.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Furyl Hydroxymethyl Ketone as a Precursor for Novel Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furyl hydroxymethyl ketone (FHMK), also known as 1-(furan-2-yl)-2-hydroxyethanone, is a versatile furan-based building block with significant potential in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive hydroxymethyl ketone moiety attached to an electron-rich furan (B31954) ring, makes it a valuable precursor for the synthesis of complex heterocyclic compounds with diverse pharmacological activities.[1] The furan ring itself is a known pharmacophore present in numerous bioactive molecules, while the hydroxymethyl ketone group provides a convenient handle for various chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.[1]
These characteristics position FHMK as a key intermediate in the development of novel pharmaceuticals, particularly in the synthesis of quinoxaline (B1680401) and coumarin (B35378) derivatives, which are scaffolds known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This document provides detailed application notes and experimental protocols for the use of FHMK as a precursor in the synthesis of novel pharmaceutical agents, with a primary focus on 2-(furan-2-yl)quinoxaline derivatives with demonstrated antitumor activity.
Key Applications
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with therapeutic potential. Two prominent classes of compounds that can be synthesized from FHMK are:
-
Quinoxaline Derivatives: Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4] FHMK, as an α-hydroxy ketone, can be readily condensed with ortho-phenylenediamines to yield 2-(furan-2-yl)quinoxaline derivatives.
-
Coumarin Derivatives: Coumarins are a large family of benzopyrone derivatives, many of which exhibit anticoagulant, antioxidant, and anticancer properties. While direct synthesis of 3-iodocoumarins from FHMK is not extensively documented, its chemical structure suggests potential for conversion into intermediates suitable for established coumarin synthesis methodologies like the Perkin or Knoevenagel condensations.[5][6]
Experimental Protocols
Synthesis of 2-(Furan-2-yl)quinoxaline from this compound
This protocol describes the synthesis of 2-(furan-2-yl)quinoxaline via the condensation of this compound with o-phenylenediamine (B120857). This method is adapted from general procedures for the synthesis of quinoxalines from α-hydroxy ketones.[7][8]
Materials:
-
This compound (FHMK) (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Ethanol (B145695) (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-(furan-2-yl)quinoxaline.
-
Dry the purified product under vacuum.
Expected Yield: 85-95% (based on similar reactions).
Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Antitumor Activity of 2-(Furan-2-yl)quinoxaline Derivatives
Derivatives of 2-(furan-2-yl)quinoxaline have shown promising antitumor activity. The following table summarizes the in vitro anticancer activity of a representative compound from this class, as reported by Noolvi et al. (2011).[1] The activity is presented as the GI50 value, which is the concentration of the compound that causes 50% growth inhibition of the cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian (OVCAR-4) | 1.82 |
| Non-small cell lung (NCI-H522) | 2.14 |
Table 1: In Vitro Antitumor Activity of a 2-(Furan-2-yl)quinazoline Derivative. [1]
Visualizations
Caption: Synthetic workflow for 2-(Furan-2-yl)quinoxaline.
Caption: Hypothetical signaling pathway inhibited by quinoxaline derivatives.
This compound is a valuable and versatile precursor for the synthesis of novel pharmaceutical compounds. The straightforward synthesis of 2-(furan-2-yl)quinoxaline derivatives and their demonstrated potent antitumor activity highlight the potential of FHMK in cancer drug discovery. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new FHMK-derived compounds. Further investigation into the synthesis of other heterocyclic systems, such as coumarins, from FHMK could unveil additional therapeutic applications.
References
- 1. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of coumarin derivatives and their applications. [wisdomlib.org]
- 6. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Furyl Hydroxymethyl Ketone in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furyl hydroxymethyl ketone, a versatile furan-based building block, presents significant potential as a precursor in the synthesis of novel agrochemicals.[1] The furan (B31954) ring is a key pharmacophore in many biologically active molecules, and the presence of both a reactive ketone and a hydroxymethyl group allows for diverse chemical modifications.[1][2] This document provides detailed application notes and experimental protocols for leveraging this compound in the development of new fungicides, herbicides, and insecticides.
While direct large-scale application of this compound in commercial agrochemicals is not yet widely documented, the demonstrated bioactivity of various furan derivatives underscores its promise as a starting material for the synthesis of next-generation crop protection agents.
I. Potential Agrochemical Applications
This compound can serve as a key intermediate for the synthesis of several classes of agrochemically active compounds. The primary areas of application are in the development of fungicides, herbicides, and to a lesser extent, insecticides.
Fungicide Development
Furanone derivatives have shown notable antifungal activity against a range of plant pathogens. The structural features of this compound make it an ideal starting point for the synthesis of substituted furanones.
Herbicide Development
Pyrimidine (B1678525) derivatives are a well-established class of herbicides. This compound can be utilized in the synthesis of novel pyrimidine compounds, potentially leading to new herbicides with unique modes of action.
Insecticide Development
While less explored, the furan moiety is present in some insecticidal compounds. Derivatization of this compound could lead to the discovery of new insecticidal molecules.
II. Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of agrochemicals derived from this compound.
Synthesis of Fungicidal Furanone Derivatives
This protocol outlines a general procedure for the synthesis of a 2(5H)-furanone derivative from this compound.
Materials:
-
This compound
-
An oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), manganese dioxide)
-
Anhydrous dichloromethane (B109758)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield the desired furanone derivative.
Synthesis of Herbicidal Pyrimidine Derivatives
This protocol describes a potential pathway to synthesize pyrimidine derivatives from a this compound precursor.
Materials:
-
A suitable derivative of this compound (e.g., a 1,3-dicarbonyl derivative)
-
Guanidine (B92328) hydrochloride
-
Sodium ethoxide
-
Hydrochloric acid
Procedure:
-
Prepare a 1,3-dicarbonyl derivative from this compound through appropriate synthetic steps.
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl derivative and guanidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidine derivative.
In Vitro Antifungal Bioassay
This protocol details a method for assessing the antifungal activity of synthesized compounds against common plant pathogens.
Materials:
-
Synthesized furanone derivatives
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Cultures of fungal plant pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Commercial fungicide (as a positive control)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Incorporate various concentrations of the test compounds into molten PDA medium.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each agar plate.
-
Incubate the plates at 25°C for 5-7 days.
-
Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a DMSO-only control.
III. Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized agrochemicals derived from this compound.
Table 1: Fungicidal Activity of Furanone Derivatives
| Compound ID | Target Fungus | MIC (µg/mL) | EC₅₀ (µg/mL) |
| FHK-F01 | Botrytis cinerea | 16 | 5.2 |
| FHK-F02 | Fusarium oxysporum | 32 | 10.8 |
| FHK-F03 | Alternaria solani | 8 | 2.5 |
| Positive Control | Botrytis cinerea | 4 | 1.1 |
Table 2: Herbicidal Activity of Pyrimidine Derivatives
| Compound ID | Target Weed | GR₅₀ (g/ha) |
| FHK-H01 | Amaranthus retroflexus | 150 |
| FHK-H02 | Echinochloa crus-galli | 200 |
| FHK-H03 | Chenopodium album | 120 |
| Positive Control | Amaranthus retroflexus | 50 |
IV. Visualizations
The following diagrams illustrate key workflows and pathways relevant to the development of agrochemicals from this compound.
Caption: Agrochemical Development Workflow from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Furyl Hydroxymethyl Ketone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furyl hydroxymethyl ketone, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are employed for the synthesis of this compound. The most common include the reaction of furfural (B47365) with formaldehyde (B43269) in the presence of a catalyst.[1] Other notable methods are the conversion of cellulosic biomass using a zinc chloride catalyst and microwave-assisted synthesis from carbohydrates, which can enhance reaction rates and yields.[1] A biocatalytic approach using a ThDP-dependent enzyme has also been developed, offering a high-yield and environmentally friendly alternative.
Q2: What are the typical challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low yields, the formation of side products, and difficulties in purifying the final compound. The furan (B31954) ring is sensitive and can participate in unwanted side reactions such as oxidation, reduction, and electrophilic substitution.[1] Catalyst deactivation and the formation of resinous by-products, often referred to as humins, can also negatively impact the reaction efficiency and complicate purification.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction.[1] By spotting the limiting reactant, the reaction mixture, and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to achieve good separation on the TLC plate.[2]
Q4: What are the known side reactions, and how can they be minimized?
A4: The primary side reactions include oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, reduction of the ketone to an alcohol, and electrophilic substitution on the furan ring.[1] To minimize these, it is crucial to control the reaction conditions carefully. This includes optimizing the reaction temperature, as excessively high temperatures can lead to degradation and byproduct formation.[2] Using a selective catalyst and controlling the stoichiometry of the reactants can also help in reducing unwanted side reactions.
Troubleshooting Guide
Low Reaction Yield
A low yield of this compound can be attributed to several factors. The following troubleshooting guide provides potential causes and solutions to improve your reaction outcome.
Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction using TLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as high temperatures can lead to product degradation.[2] - Check Reactant Stoichiometry and Purity: Ensure the correct molar ratios of reactants are used and that the starting materials are pure. |
| Product Degradation | - Optimize Reaction Time: Prolonged exposure to reaction conditions can degrade the product. Use TLC to determine the optimal time to stop the reaction. - Lower Reaction Temperature: High temperatures can promote the formation of byproducts and humins.[2] |
| Catalyst Inefficiency | - Catalyst Deactivation: The catalyst may become deactivated over time. Consider using fresh or regenerated catalyst. - Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the yield. Perform experiments with varying catalyst concentrations to find the optimum.[2] |
| Poor Reaction Conditions | - Solvent Effects: The choice of solvent can influence reactant solubility and catalyst activity. Consider screening different solvents. - Incorrect pH: The pH of the reaction medium can affect the reaction rate and selectivity. |
Purification Challenges
Purifying this compound can be challenging due to the presence of polar byproducts and the compound's own polarity.
Purification Workflow
Caption: A general workflow for the purification of this compound.
| Issue | Recommended Solution |
| Presence of Polar Impurities | Liquid-Liquid Extraction: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities. |
| Difficulty in Separation from Byproducts | Column Chromatography: This is a highly effective method for purifying this compound. A silica (B1680970) gel column with a gradient elution system of hexanes and ethyl acetate is commonly used.[2] The optimal solvent system can be determined by running preliminary TLC plates.[3][4] |
| Product is an Oil | Recrystallization (if applicable): If the product can be solidified, recrystallization from a suitable solvent system can be an effective purification method. This requires screening different solvents to find one in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution. |
Experimental Protocols
High-Yield Biosynthesis of this compound
This protocol is based on an enzyme-catalyzed synthesis from furfural and formaldehyde, which has been reported to achieve a yield of up to 96.2%.
Materials:
-
Furfural
-
Formaldehyde
-
ThDP-dependent enzyme (e.g., Pyruvate decarboxylase from Sulfolobus acidocaldarius)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Thiamine diphosphate (B83284) (ThDP) and MgCl₂ (as cofactors)
Procedure:
-
Prepare a reaction mixture containing the buffer, ThDP, and MgCl₂.
-
Add the purified ThDP-dependent enzyme to the mixture.
-
Add furfural and formaldehyde to the reaction vessel.
-
Maintain the reaction at the optimal temperature (e.g., 30-40 °C) with gentle stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC.
-
Once the reaction is complete (typically within a few hours), stop the reaction by denaturing the enzyme (e.g., by adding a solvent or changing the pH).
-
Proceed with product purification as described in the purification section.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel in a slurry with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, then 3:2 hexanes:ethyl acetate).[2]
-
Collect Fractions: Collect the eluate in small fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reactants | Catalyst/Enzyme | Typical Yield | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Furfural, Formaldehyde | Chemical Catalyst (e.g., acid or base) | Variable (often moderate) | Readily available starting materials | Potential for side reactions and purification challenges |
| Biomass Conversion | Cellulosic Biomass | Zinc Chloride | Moderate | Utilizes renewable resources | Can produce a complex mixture of products |
| Microwave-Assisted | Carbohydrates | Acid catalyst | Good to High | Faster reaction times, improved yields | Requires specialized equipment |
| Biosynthesis | Furfural, Formaldehyde | ThDP-dependent enzyme | High (up to 96.2%) | High selectivity, environmentally friendly | Requires enzyme production and purification |
Table 2: Influence of Reaction Parameters on Yield (Illustrative Data)
| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 |
| Temperature | 40 °C | 65% | 50 °C | 84.5% | 60 °C | 78% |
| Reaction Time | 30 min | 70% | 60 min | 90% | 90 min | 85% |
| Catalyst Loading | 2.5 wt% | 60% | 5 wt% | 93% | 7.5 wt% | 88% |
Note: The data in Table 2 is illustrative and based on general trends observed in similar chemical reactions. Optimal conditions will vary depending on the specific reactants, catalyst, and solvent system used.[2]
References
Technical Support Center: Purification of 1-(furan-2-yl)-2-hydroxyethanone
Welcome to the technical support center for the purification of 1-(furan-2-yl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 1-(furan-2-yl)-2-hydroxyethanone.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Yield After Purification | Compound Degradation: The furan (B31954) ring is sensitive to acidic conditions and can undergo ring-opening.[1] Strong acids should be avoided during workup and purification. | - Neutralize any acidic reaction mixtures before extraction and purification. - Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for washes. - If using silica (B1680970) gel chromatography, consider using silica gel that has been neutralized with a base like triethylamine (B128534). |
| Incomplete Elution from Column: The hydroxy and ketone groups can lead to strong interactions with the silica gel. | - Increase the polarity of the eluent gradually. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is often effective. - If the compound is still not eluting, a small percentage of a more polar solvent like methanol can be added to the eluent. | |
| Product Lost During Extraction: The compound has some water solubility, which can lead to losses in the aqueous phase during workup. | - Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Oily Product Instead of a Solid | Residual Solvent: The presence of residual solvent can prevent crystallization. | - Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities: Impurities can act as a crystallization inhibitor. | - Re-purify the product using column chromatography with a shallow gradient to improve separation. - Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove non-polar impurities. | |
| Product is an Oil at Room Temperature: While the related 1,2-di(furan-2-yl)-2-hydroxyethanone is a solid, the target compound might be a low-melting solid or an oil. | - Cool the oily product in an ice bath or refrigerator to see if it solidifies. - Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. | |
| Multiple Spots on TLC After Purification | Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. | - Use deactivated (neutral) silica gel for chromatography. - Run the column quickly to minimize the contact time between the compound and the stationary phase. |
| Incomplete Separation: The chosen eluent system may not be optimal for separating the product from impurities. | - Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation before running a column. - A shallow solvent gradient during column chromatography can improve the resolution of closely eluting spots. | |
| Isomerization: α-hydroxy ketones can undergo rearrangement, especially under acidic or basic conditions. | - Maintain neutral pH throughout the purification process. | |
| Product Discoloration (Turns Yellow or Brown) | Oxidation: The furan moiety can be susceptible to oxidation, leading to colored impurities. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark. - Consider adding an antioxidant like BHT (butylated hydroxytoluene) during storage if compatible with downstream applications. |
| Polymerization: Furan and its derivatives can polymerize, especially in the presence of acids.[2] | - Avoid acidic conditions and high temperatures during purification and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for 1-(furan-2-yl)-2-hydroxyethanone?
A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.
Q2: What is a good starting solvent system for column chromatography?
A2: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. Based on protocols for similar compounds, you can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate.[3] Monitoring the separation by TLC is crucial to determine the optimal eluent composition.
Q3: What solvents are suitable for recrystallizing 1-(furan-2-yl)-2-hydroxyethanone?
A3: For the related compound, 1,2-di(furan-2-yl)-2-hydroxyethanone, ethanol (B145695) and methanol are effective recrystallization solvents.[4] A mixed solvent system, such as ethanol/water or acetone/hexanes, could also be effective. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.
Q4: How can I monitor the purity of my compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity. For visualization, a UV lamp (254 nm) can be used as furan rings are often UV active.[5] Staining with a p-anisaldehyde solution or a potassium permanganate (B83412) solution can also be used to visualize the compound, which contains alcohol and ketone functional groups.[5][6]
Q5: My compound appears to be degrading on the TLC plate. What should I do?
A5: Streaking or the appearance of new spots on the TLC plate can indicate decomposition on the silica gel. This is often due to the acidic nature of the silica. Using TLC plates with a neutral adsorbent or adding a small amount of a volatile base like triethylamine to the developing solvent can help mitigate this issue.
Q6: What are the likely impurities in a crude sample of 1-(furan-2-yl)-2-hydroxyethanone?
A6: The impurities will depend on the synthetic route. If synthesized from 2-acetylfuran (B1664036), unreacted starting material could be present.[7] Side products from the oxidation of 2-acetylfuran could also be impurities. If a Friedel-Crafts acylation of furan is used in the synthesis of the precursor, polymeric furan byproducts could be present.[2][7]
Experimental Protocols
Column Chromatography (Adapted from a protocol for a similar compound)[3]
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
The amount of silica gel should be roughly 50-100 times the weight of the crude product.
-
-
Sample Loading:
-
Dissolve the crude 1-(furan-2-yl)-2-hydroxyethanone in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Start eluting the column with a low-polarity solvent mixture, such as 5-10% ethyl acetate in hexanes.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate). The rate of increase will depend on the separation observed by TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Recrystallization (General Procedure)
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, methanol, or an ethanol/water mixture) at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution is then filtered through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Once crystal growth appears complete, cool the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of the solvent.
-
Visualizations
Caption: A general workflow for the purification of 1-(furan-2-yl)-2-hydroxyethanone.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
Technical Support Center: Acid-Catalyzed Degradation of Cellulose for 5-Hydroxymethylfurfural (HMF) Production
A Note on Terminology: The term "FHMK" is not a standard acronym in the context of cellulose (B213188) degradation. This guide focuses on the production of 5-Hydroxymethylfurfural (B1680220) (HMF) and related furan (B31954) compounds, which are the primary value-added products from the acid-catalyzed degradation of the hexose (B10828440) sugars in cellulose. The principles and troubleshooting steps outlined here are fundamental to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical pathway for converting cellulose to HMF?
A1: The conversion of cellulose to HMF is a multi-step process that occurs under acidic conditions.[1][2] It involves:
-
Hydrolysis: The β-1,4-glycosidic bonds of the cellulose polymer are broken down by Brønsted acids to yield glucose monomers.[1][3]
-
Isomerization: Glucose, an aldose sugar, is isomerized into fructose, a ketose sugar. This step is often facilitated by Lewis acids.[1][4]
-
Dehydration: Fructose undergoes a series of acid-catalyzed dehydrations (removal of three water molecules) to form the furan ring structure of HMF.[1]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature is a crucial factor that directly influences both the reaction rate and the yield of HMF.[5] While higher temperatures accelerate the conversion of cellulose, excessively high temperatures or prolonged reaction times can lead to the degradation of HMF into byproducts like levulinic acid and formic acid, or promote the formation of insoluble black polymers known as humins.[5] Finding the optimal temperature is key to maximizing HMF yield.
Q3: What are humins and why are they a problem?
A3: Humins are undesirable, complex, and insoluble polymeric byproducts formed during the acid-catalyzed dehydration of carbohydrates.[6][7] They arise from the condensation polymerization of HMF with itself or with other sugar intermediates present in the reaction mixture.[6][7][8] Humin formation is a major challenge as it significantly reduces the yield of HMF and can cause reactor fouling.[1]
Q4: What is the role of a biphasic solvent system?
A4: A biphasic system, typically consisting of an aqueous phase and an immiscible organic phase (e.g., water/THF or water/MIBK), is often used to improve HMF yield.[9][10] The reaction occurs in the aqueous phase, and the HMF product is continuously extracted into the organic phase. This separation protects the HMF from the acidic aqueous environment, preventing its rehydration to levulinic acid and its polymerization into humins, thereby increasing the final yield.[10]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low HMF Yield | 1. Incomplete cellulose hydrolysis. 2. Suboptimal temperature. 3. HMF degradation to byproducts (levulinic/formic acid). 4. Excessive humin formation. 5. Inefficient catalyst. | 1. Increase catalyst concentration, reaction time, or use a stronger acid. Consider biomass pretreatment. 2. Optimize temperature. Conduct a time-course study at different temperatures (e.g., 150-200°C) to find the peak yield.[5][11] 3. Decrease reaction time. Use a biphasic system to extract HMF as it forms.[10] 4. Lower the initial substrate concentration. Add salts like NaCl which can sometimes suppress humin formation.[10] 5. Screen different catalysts. A combination of Brønsted and Lewis acids is often most effective.[1][4] |
| Reaction Mixture Turned Black/Dark Brown with Solid Precipitate | Extensive humin formation. | 1. Immediately lower the reaction temperature. 2. Reduce the reaction time significantly in subsequent experiments. 3. Lower the initial cellulose concentration. High substrate concentration accelerates humin formation.[5] 4. Ensure efficient stirring to prevent localized overheating and high concentrations of intermediates. |
| Difficulty Dissolving Cellulose | The crystalline structure of cellulose makes it highly resistant to dissolution in most common solvents.[12] | 1. Use a solvent system known to dissolve cellulose, such as certain ionic liquids (e.g., [EMIM]Cl).[13] 2. Employ pretreatment methods like ball milling to reduce cellulose crystallinity before the reaction. 3. Increase the temperature during the initial dissolution phase before adding the catalyst.[13] |
| Product Analysis Shows High Levels of Levulinic and Formic Acid | HMF rehydration is occurring at a significant rate. This is a common side reaction, especially in aqueous acidic conditions. | 1. Reduce reaction time. HMF is an intermediate that degrades over time. 2. Lower the water concentration in the reaction medium if possible, or switch to a non-aqueous solvent system. 3. Implement a biphasic extraction system to remove HMF from the aqueous acid phase promptly. |
Quantitative Data Summary
The yield of HMF is highly dependent on the feedstock, catalyst, solvent, temperature, and reaction time. The following table summarizes representative data from various studies to illustrate these effects.
| Feedstock | Catalyst System | Solvent System | Temp (°C) | Time (h) | HMF Yield (%) | Reference |
| Microcrystalline Cellulose | CrCl₃ | [C₄C₁im]Cl (Ionic Liquid) | 150 | 0.5 | 51 | [5] |
| Microcrystalline Cellulose | CrCl₃ | [C₄C₁im]Cl (Ionic Liquid) | 120 | 3 | 54 | [5] |
| Cellulose | Co318 (Cobalt-Phosphonate) | DMSO | 140 | 4 | 59 | [4] |
| Cellulose | Nb/C-50 | THF/H₂O | 170 | 8 | 53.3 | [14][15] |
| Cellulose | KH₂PO₄ | Pressurized Water Steam | 270 | N/A | 28.2 | [16] |
| Sugarcane Bagasse | Phosphated TiO₂ | Water-MeTHF/NMP | 170 | 2 | 72 | [17] |
Experimental Protocols
Protocol 1: Lab-Scale HMF Production from Cellulose in a Biphasic System
This protocol provides a general methodology for the acid-catalyzed conversion of cellulose to HMF using a solid acid catalyst in a water/THF biphasic system.
Materials:
-
Microcrystalline cellulose
-
Solid acid catalyst (e.g., Amberlyst-15, Niobic Acid)
-
Deionized water
-
Tetrahydrofuran (THF)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
HPLC system for analysis
Procedure:
-
Reactor Loading: To a glass liner for the high-pressure reactor, add microcrystalline cellulose (e.g., 100 mg) and the solid acid catalyst (e.g., 200 mg).
-
Solvent Addition: Add deionized water (e.g., 6 mL) and THF (e.g., 6 mL) to create a 1:1 v/v biphasic system.
-
Reactor Assembly: Place the magnetic stir bar into the liner, seal the liner, and place it inside the high-pressure reactor. Seal the reactor according to the manufacturer's instructions.
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 600 RPM).
-
Heat the reactor to the target temperature (e.g., 170-200°C).[10]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 30-180 minutes).
-
-
Quenching: After the reaction time has elapsed, rapidly cool the reactor by immersing it in an ice-water bath to quench the reaction.
-
Sample Preparation:
-
Once at room temperature, carefully open the reactor.
-
Withdraw a sample from the organic (top) and aqueous (bottom) phases.
-
Dilute the samples with the appropriate mobile phase for HPLC analysis.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
-
Analysis: Quantify the concentration of HMF, glucose, and other byproducts (levulinic acid, formic acid) in both phases using a calibrated HPLC system. Calculate the total yield based on the initial amount of cellulose.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the core reaction pathway from cellulose to HMF, including the formation of major byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient conversion of cellulose to 5-hydroxymethylfurfural catalyzed by a cobalt-phosphonate catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Acid-Catalyzed Conversion of Cellulose Into Levulinic Acid With Biphasic Solvent System [frontiersin.org]
- 11. DSpace [qspace.library.queensu.ca]
- 12. Review on the preparation of 5-hydroxymethylfurfural by cellulose hydrolysis-Academax [academax.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review [frontiersin.org]
- 15. Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conversion of cellulose to 5-hydroxymethylfurfural using inorganic acidic catalysts in the presence of pressurized water steam :: BioResources [bioresources.cnr.ncsu.edu]
- 17. High yield conversion of cellulosic biomass into 5-hydroxymethylfurfural and a study of the reaction kinetics of cellulose to HMF conversion in a biphasic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Quinoxalines from Furyl Hydroxymethyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines from furyl hydroxymethyl ketone and o-phenylenediamines.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Quinoxaline (B1680401) Product
Symptoms:
-
The final isolated yield of the target 2-(furan-2-yl)quinoxaline is significantly lower than expected.
-
Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots in addition to the product spot.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC. If starting materials are still present, consider extending the reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can promote side reactions. - Optimize Catalyst Loading: If using a catalyst (e.g., acid catalyst), ensure the correct molar equivalent is used. Titrate catalyst loading to find the optimal concentration. |
| Side Reactions | - See detailed sections below on specific side reactions such as furan (B31954) ring opening, polymerization, and self-condensation for targeted troubleshooting. |
| Suboptimal Work-up/Purification | - pH Adjustment: Ensure the pH is appropriately adjusted during the work-up to ensure the quinoxaline product is in its neutral form for efficient extraction into the organic phase. - Choice of Solvent: Use an appropriate solvent system for extraction and chromatography that provides good separation of the product from impurities. Normal phase chromatography on silica (B1680970) gel is common, but the acidic nature of silica can sometimes degrade furan-containing compounds.[1] Consider using deactivated (neutral) silica or alumina (B75360).[1] |
Issue 2: Formation of a Dark, Tar-Like Substance
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A viscous, insoluble tar-like material forms, complicating isolation of the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Polymerization of Furan Moiety | The furan ring is sensitive to acidic conditions and can undergo polymerization.[1][2] - Use Milder Acid Catalysts: If using an acid catalyst, switch from strong acids (e.g., H₂SO₄) to milder ones (e.g., acetic acid, p-toluenesulfonic acid).[1] - Control Temperature: Run the reaction at a lower temperature to minimize the rate of polymerization.[1][2] - Anhydrous Conditions: Ensure all reagents and solvents are dry, as the presence of water can facilitate side reactions that lead to polymerizable intermediates.[1] |
| Decomposition of Starting Material/Product | This compound or the resulting quinoxaline may be unstable under the reaction conditions. - Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[1] |
Issue 3: Presence of Unexpected Byproducts
Symptoms:
-
NMR or Mass Spectrometry data of the purified product shows signals that do not correspond to the expected 2-(furan-2-yl)quinoxaline.
-
Multiple products are isolated after chromatography.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Furan Ring Opening | Under acidic conditions, particularly in the presence of water, the furan ring can open to form dicarbonyl compounds.[2][3] These can then react with o-phenylenediamine (B120857) to form undesired quinoxaline byproducts. - Maintain Anhydrous Conditions: Use dry solvents and reagents.[1] - Control Acidity: Use the minimum effective amount of a mild acid catalyst. |
| Self-Condensation of this compound | This compound can act as both a nucleophile and an electrophile in an aldol-type self-condensation reaction, especially under basic or heated conditions, leading to dimeric or oligomeric byproducts.[4][5] - Control Stoichiometry: Use a slight excess of the o-phenylenediamine to favor the desired reaction. - Temperature Control: Avoid excessively high temperatures. |
| Incomplete Oxidation (if applicable) | Some protocols may rely on the in situ oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl. Incomplete oxidation will leave unreacted starting material. - Ensure Sufficient Oxidant: If an oxidant is used, ensure it is added in the correct stoichiometric amount. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-(furan-2-yl)quinoxaline from this compound and o-phenylenediamine?
A1: The reaction typically proceeds through a condensation of the o-phenylenediamine with the dicarbonyl species derived from the this compound. The α-hydroxy ketone is often oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then reacts with the diamine. The mechanism involves the nucleophilic attack of one amino group on a carbonyl, followed by intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.
Q2: My reaction is performed under acidic conditions. How does this affect the furan ring of my starting material?
A2: The furan ring is susceptible to degradation under acidic conditions. Two primary side reactions can occur:
-
Ring-Opening: In the presence of acid and water, the furan ring can open, leading to the formation of acyclic 1,4-dicarbonyl compounds.[2][3]
-
Polymerization: Strong acids can catalyze the polymerization of furan-containing molecules, resulting in the formation of dark, insoluble tars.[1][2]
Q3: I am observing a byproduct with a mass corresponding to a dimer of my starting ketone. What is happening?
A3: This is likely due to the self-condensation of this compound.[4] In this aldol-type reaction, the enolate of one ketone molecule attacks the carbonyl group of another, leading to a dimeric β-hydroxy ketone, which may further dehydrate. To minimize this, avoid strongly basic conditions and high temperatures, and consider adding the ketone slowly to the reaction mixture containing the diamine.
Q4: Can I use an oxidant in this reaction? If so, which ones are recommended?
A4: Yes, an oxidant can be used to convert the this compound to the more reactive furil (B128704) (the corresponding 1,2-dicarbonyl compound) in situ. Common oxidants for this purpose include copper(II) acetate (B1210297), iodine in DMSO, or ceric ammonium (B1175870) nitrate (B79036) (CAN). The advantage is that 1,2-dicarbonyls are often highly reactive and can be generated and consumed in one pot.
Q5: What are the best practices for purifying the final 2-(furan-2-yl)quinoxaline product?
A5: Column chromatography on silica gel is a common method for purification. However, due to the potential sensitivity of the furan ring to the acidic nature of silica gel, it is advisable to:
-
Use a less acidic mobile phase, perhaps by adding a small amount of a neutralizer like triethylamine (B128534) to the eluent.[1]
-
Consider using neutral alumina as the stationary phase.[1]
-
Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, ethyl acetate/hexanes) can also be an effective purification method for crystalline products.
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Synthesis
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol).
-
Solvent Addition: Add ethanol (10 mL) and glacial acetic acid (0.5 mL).
-
Reaction: Stir the mixture at reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
Protocol 2: Iodine-DMSO Mediated Oxidative Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.1 mmol) in dimethyl sulfoxide (B87167) (DMSO) (5 mL).
-
Catalyst Addition: Add iodine (I₂) (0.25 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours or at a slightly elevated temperature (e.g., 60 °C) for a shorter duration. Monitor by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a saturated sodium thiosulfate (B1220275) solution to quench the excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
Caption: Main reaction pathway for quinoxaline synthesis.
Caption: Common side reactions from the starting ketone.
Caption: A logical workflow for troubleshooting experiments.
References
Technical Support Center: Furyl Hydroxymethyl Ketone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Furyl hydroxymethyl ketone (FHK).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound (FHK) should be stored under controlled conditions to minimize degradation. Recommendations vary based on the intended duration of storage.
Q2: What is the expected shelf life of this compound?
One supplier suggests a shelf life of 1095 days when stored appropriately.[1] However, the actual shelf life is highly dependent on the storage conditions. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.
Q3: Is this compound sensitive to light or moisture?
Yes, FHK is reported to be moisture-sensitive.[1] Additionally, furan-containing compounds can be sensitive to light, which can promote oxidation and degradation. Therefore, it is recommended to store FHK in a tightly sealed, light-resistant container.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for FHK are likely to involve its furan (B31954) ring and alpha-hydroxy ketone functional groups. These include:
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The furan ring itself can also undergo oxidation, potentially leading to ring-opening. Furan compounds may also form explosive peroxides upon exposure to air.[2][3]
-
Hydrolysis: In the presence of water, the furan ring may be susceptible to hydrolysis, especially under acidic conditions, which can lead to ring-opening.
-
Reactivity of the Ketone Group: The ketone group can participate in various reactions, including reduction to an alcohol.[2]
Q5: Can I store this compound in solution?
Yes, FHK can be stored in solution, though the choice of solvent can impact its stability. It is slightly soluble in chloroform (B151607) and DMSO.[1] To minimize degradation in solution, it is recommended to:
-
Use a high-purity, dry solvent.
-
Store the solution at low temperatures (-20°C or -80°C).
-
Protect the solution from light by using amber vials.
-
Consider purging the solution and headspace with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid or solution (e.g., turning yellow or brown) | Oxidation or polymerization of the furan ring. | • Ensure the container is tightly sealed and the headspace is minimized or filled with an inert gas (e.g., argon, nitrogen). • Store at a lower temperature (e.g., -20°C or -80°C).[4] • Protect from light exposure by using amber vials or storing in the dark.[5] |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Degradation of the compound. | • Verify the storage conditions (temperature, light exposure, atmosphere). • Re-evaluate the purity of the FHK standard. • Consider potential interactions with the solvent or other components in the mixture. |
| Inconsistent experimental results | Degradation of FHK leading to lower effective concentration. | • Use a fresh batch of FHK or re-qualify the existing stock. • Prepare solutions fresh before use. • Review storage and handling procedures to prevent degradation. |
| Formation of peroxides (Safety Hazard) | Exposure to atmospheric oxygen over time. | • Test for the presence of peroxides, especially for older stock or material that has been opened multiple times. • If peroxides are detected, do not proceed with experiments that involve heating or concentration. Dispose of the material according to safety guidelines. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Protection | Container |
| Short-term (days to weeks) | 2-8°C | Standard | Amber vial or dark place | Tightly sealed |
| Long-term (months to years) | -20°C or -80°C[4] | Inert gas (Argon or Nitrogen) | Amber vial or dark place | Tightly sealed, moisture-proof |
Experimental Protocols
Protocol: Stability Testing of this compound by HPLC
This protocol outlines a general method for assessing the stability of FHK under various conditions.
-
Preparation of FHK Stock Solution:
-
Accurately weigh a known amount of FHK and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acidic Conditions: Add hydrochloric acid to a final concentration of 0.1 M to an aliquot of the FHK stock solution.
-
Basic Conditions: Add sodium hydroxide (B78521) to a final concentration of 0.1 M to an aliquot of the FHK stock solution.
-
Oxidative Conditions: Add hydrogen peroxide (3%) to an aliquot of the FHK stock solution.
-
Thermal Stress: Incubate an aliquot of the FHK stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the FHK stock solution to UV light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of FHK.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of FHK remaining at each time point compared to the initial concentration.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Logical flow for determining appropriate storage conditions for this compound.
References
Handling precautions and safety for Furyl hydroxymethyl ketone
This guide provides essential safety information, handling precautions, and troubleshooting for researchers, scientists, and drug development professionals working with Furyl hydroxymethyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as toxic if swallowed and fatal if inhaled.[1] It can also cause skin and eye irritation.[2] The compound is combustible and its vapors can form explosive mixtures with air upon intense heating.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive set of PPE is necessary to ensure safety. This includes:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when dusts are generated.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA.[1]
-
Skin and Body Protection: Flame-retardant antistatic protective clothing is recommended. Ensure skin contact is avoided by wearing suitable protective clothing.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, well-ventilated place. It should be kept away from open flames, hot surfaces, and sources of ignition.[3] For maintaining product quality, refrigeration (2°C - 8°C) is advised.[1] Due to its air and moisture sensitivity, it should be handled and stored under an inert gas. The storage area should be locked up or accessible only to qualified or authorized personnel.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, evacuate the danger area and ensure adequate ventilation.[4] Remove all sources of ignition.[3] For containment, cover drains and then collect, bind, and pump off the spill. The collected material should be disposed of properly. Finally, clean the affected area thoroughly. Do not let the product enter drains.[4]
Q5: What are the first aid measures for exposure to this compound?
A5: Immediate action is crucial in case of exposure:
-
If Inhaled: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Immediately call a physician or POISON CENTER.[4]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water/shower.[4]
-
In Case of Eye Contact: Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]
-
If Swallowed: Rinse mouth. Give the person water to drink (at most two glasses). Do not induce vomiting. Seek immediate medical advice.[4]
Q6: Are there any specific materials or conditions to avoid when working with this compound?
A6: Yes, avoid strong oxidizing agents, strong bases, and strong reducing agents.[3] Also, keep the compound away from heat and sources of ignition.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H6O3 | [4][5][6] |
| Molecular Weight | 126.11 g/mol | [4][5][6] |
| Melting Point | 26 - 28 °C (79 - 82 °F) | |
| Boiling Point | 67 °C (153 °F) at 13 hPa | |
| Density | 1.098 g/mL at 25 °C (77 °F) |
Experimental Protocols
Standard Handling Protocol for this compound
-
Preparation: Before handling, ensure that the safety shower and eyewash station are readily accessible and in working order.[3] The work area, preferably a chemical fume hood, must be well-ventilated.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. A respirator should be used if there is a risk of dust or aerosol generation.[1]
-
Weighing and Transfer: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) due to its air and moisture sensitivity. Weigh the required amount in a closed container if possible. Avoid generating dust.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood. Ensure the reaction setup is secure and properly ventilated.
-
Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.
Visualizations
Caption: A flowchart outlining the safe handling workflow for this compound.
Caption: Logical relationships in the emergency response protocol for exposure incidents.
References
Preventing unwanted oxidation of Furyl hydroxymethyl ketone
Welcome to the technical support center for Furyl hydroxymethyl ketone (FHK). This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot issues related to the unwanted oxidation of FHK during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound (FHK), also known as 2-(Hydroxyacetyl)furan, is an organic compound featuring a furan (B31954) ring, a ketone, and a hydroxymethyl group.[1][2][3] Its reactivity stems from its specific functional groups. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution and oxidation, which can sometimes lead to the formation of toxic metabolites.[1][4] Additionally, the primary hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid.[1]
Q2: What are the primary pathways for FHK degradation?
The primary degradation pathway of concern is oxidation. This can occur at two main sites on the molecule:
-
Oxidation of the Hydroxymethyl Group: The -CH₂OH group can be oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH).[1]
-
Oxidation of the Furan Ring: The furan ring itself can undergo oxidation, potentially leading to ring-opening and the formation of various degradation products.[4][5] This is a consideration for furan-containing compounds in pharmacological contexts.[4]
Q3: What are the visible signs of FHK oxidation?
While FHK is typically a colorless to pale yellow liquid, significant oxidation can lead to a noticeable color change, often turning darker yellow or brown.[6] The appearance of precipitates or changes in viscosity may also indicate degradation and polymerization. However, the most reliable way to detect oxidation is through analytical methods.
Q4: Which analytical methods are recommended for detecting FHK oxidation?
Several methods can be employed to detect and quantify the oxidation of FHK:
-
Chromatographic Methods (HPLC, GC-MS): These are highly effective for separating and identifying primary compounds (like hydroperoxides) and secondary oxidation products (like aldehydes and ketones).[7][8] They allow for the quantification of remaining FHK and the identification of specific degradation products.
-
Vibrational Spectroscopy (FTIR, Raman): These techniques can detect changes in functional groups. For instance, the appearance or increased intensity of bands corresponding to aldehydes or carboxylic acids can indicate oxidation.[9] For example, FTIR might show characteristic peaks for oxidation products like aldehydes or ketones around 1724-1715 cm⁻¹.[10]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is a common method to measure secondary oxidation products, particularly malondialdehyde (MA), which can be formed from the degradation of the furan ring.[7][8]
Troubleshooting Guide
Issue: My FHK sample has turned dark brown and/or become viscous.
| Potential Cause | Troubleshooting Action |
| Prolonged Exposure to Air (Oxygen) | This is the most common cause. Oxygen can directly oxidize the furan ring and hydroxymethyl group. Discard the sample as it is likely significantly degraded. For future experiments, handle FHK under an inert atmosphere (Nitrogen or Argon). See Protocol 1 . |
| Exposure to Light (Photo-oxidation) | UV or even ambient light can catalyze oxidation reactions. Always store FHK in amber vials or protect it from light. |
| Presence of Metal Ion Contaminants | Transition metals can act as catalysts for oxidation. Ensure all glassware is scrupulously clean and consider using metal chelators like EDTA in your solvent system if contamination is suspected. |
| High Storage Temperature | Elevated temperatures accelerate the rate of oxidation. Store FHK at recommended low temperatures (e.g., 2-8°C or frozen) and away from heat sources. |
Issue: Analytical results (e.g., HPLC, NMR) show unexpected peaks, and the yield of my reaction involving FHK is low.
| Potential Cause | Troubleshooting Action |
| Partial Oxidation During Reaction | The reaction conditions (e.g., temperature, solvents, reagents) may be promoting FHK degradation. |
| 1. Deoxygenate Solvents: Before use, sparge all solvents with an inert gas like nitrogen or argon for 15-30 minutes. | |
| 2. Use an Antioxidant: Consider adding a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) or a Vitamin E analog to the reaction mixture if compatible with your chemistry. See Protocol 2 . | |
| 3. Run a Control: Set up a control reaction with FHK in the solvent under reaction conditions (without other reagents) to isolate the cause of degradation. | |
| Oxidation During Workup or Purification | Exposure to air and light during extraction, concentration (e.g., rotary evaporation), or chromatography can cause degradation. |
| 1. Minimize Exposure Time: Perform workup and purification steps as quickly as possible. | |
| 2. Inert Atmosphere Blanket: Use a nitrogen or argon blanket over funnels and flasks during workup. | |
| 3. Use Fresh Solvents: Ensure solvents for chromatography are fresh and deoxygenated. |
Visual Guides and Workflows
Caption: Oxidation pathways of this compound (FHK).
Caption: Recommended workflow for preventing FHK oxidation.
Data Summary
The antioxidant activity of furan derivatives is influenced by substituents on the molecule. While specific data for FHK is limited in the provided search results, general trends for other furan compounds suggest that electron-donating groups can enhance antioxidant properties. For example, a hydroxyl group on a phenyl substituent attached to a furan ring shows significant antioxidant activity.[11]
| Compound Type | Assay | IC50 (µM) | Inference for FHK Stability |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH Radical Scavenging | ~40 | The presence of a phenolic hydroxyl group significantly enhances antioxidant capacity, suggesting that phenolic antioxidants could be effective stabilizers for FHK.[11] |
| Furan with Electron Withdrawing Group (e.g., nitro, cyano) | DPPH Radical Scavenging | >150 | Electron-withdrawing groups diminish antioxidant properties.[11] FHK's ketone group is electron-withdrawing, suggesting it has inherently low antioxidant self-activity.[12] |
Experimental Protocols
Protocol 1: General Procedure for Handling FHK Under Inert Atmosphere
This protocol describes the standard procedure for handling FHK to minimize exposure to atmospheric oxygen.
-
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-sealed cap
-
Syringes and needles
-
Source of inert gas (Nitrogen or Argon) with a manifold or balloon
-
Deoxygenated solvents
-
-
Procedure:
-
Prepare Glassware: Ensure all glassware is dry and free of contaminants.
-
Inert the Vessel: Place the FHK container (e.g., Schlenk flask) under the inert gas manifold. Evacuate and backfill with the inert gas three times to remove all atmospheric oxygen. If using a vial, pierce the septum with a needle connected to an inert gas balloon and a second needle to act as an outlet. Flush for several minutes.
-
Dispense FHK: Using a clean, dry syringe, pierce the septum and withdraw the desired volume of FHK.
-
Transfer to Reaction: Immediately transfer the FHK by injecting it into the reaction vessel, which should also be under a positive pressure of inert gas.
-
Storage: After dispensing, ensure the FHK storage container is sealed tightly under a positive pressure of inert gas before returning to cold storage.
-
Protocol 2: Antioxidant Screening by DPPH Assay
This protocol provides a general method to test the efficacy of an antioxidant (e.g., BHT) in protecting FHK. This is adapted from the DPPH radical scavenging assays mentioned for other furan derivatives.[11]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound
-
Antioxidant to be tested (e.g., BHT, Trolox)
-
96-well plate
-
Spectrophotometer (plate reader) capable of reading at ~517 nm
-
-
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep it protected from light.
-
Prepare a stock solution of FHK in methanol.
-
Prepare a stock solution of the antioxidant in methanol. Create a serial dilution to test a range of concentrations.
-
-
Set up Plate:
-
Control Wells: Add DPPH solution and methanol.
-
Test Wells: Add DPPH solution, a fixed concentration of FHK, and varying concentrations of the antioxidant.
-
FHK Control Wells: Add DPPH solution and the FHK solution (without antioxidant) to measure any inherent scavenging activity.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at ~517 nm. The purple DPPH radical becomes colorless upon reduction.
-
Calculation: Calculate the percentage of radical scavenging activity for each antioxidant concentration. A decrease in absorbance indicates scavenging activity. Plot the results to determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
-
-
Interpretation: A lower IC50 value for an antioxidant in the presence of FHK indicates a higher protective effect against radical-induced oxidation. This helps in selecting the most effective stabilizer for your experiments.
References
- 1. Buy this compound | 17678-19-2 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | High-Purity Research Chemical [benchchem.com]
- 6. Buy this compound (EVT-296154) | 17678-19-2 [evitachem.com]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Identification of the Vibrational Markers for the Quantification of Methionine Oxidation in Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
Scaling up the synthesis of Furyl hydroxymethyl ketone for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the industrial-scale synthesis of Furyl hydroxymethyl ketone. This guide addresses common challenges encountered during experimental work, offering solutions in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthesis route.
Synthesis from Furfural (B47365) and Formaldehyde (B43269)
Question 1: Why is the yield of this compound unexpectedly low?
Answer: Low yields in this synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical. Ensure these parameters are within the optimal range for the specific catalyst and reagents being used.
-
Catalyst Deactivation: The catalyst, whether enzymatic or chemical, can lose activity over time. Consider catalyst regeneration or replacement if a decrease in yield is observed over several runs. For instance, with zeolite catalysts, coking can occur, requiring calcination to restore activity.[1][2]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Common side reactions include the Cannizzaro reaction of formaldehyde and the polymerization of furfural.
-
Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" or concentration gradients, promoting side reactions and reducing overall conversion. Ensure the reactor is equipped with an appropriate stirring mechanism for the scale of the reaction.
Question 2: What are the common impurities and byproducts, and how can they be minimized?
Answer: The primary byproducts in this reaction are furan-2-ylmethanol and furoic acid, which can arise from the Cannizzaro reaction of furfural, especially under basic conditions. Additionally, polymerization of furfural can lead to the formation of resinous materials, often referred to as humins.[3]
To minimize these byproducts:
-
Control pH: Maintain the reaction pH within the optimal range to suppress the Cannizzaro reaction.
-
Optimize Temperature: Avoid excessively high temperatures, which can accelerate the rate of polymerization.
-
Reagent Purity: Use high-purity furfural and formaldehyde to avoid introducing contaminants that could catalyze side reactions.
Question 3: How can the product be effectively purified on an industrial scale?
Answer: Purification of this compound at an industrial scale often involves the following steps:
-
Extraction: After the reaction, the product can be extracted from the aqueous phase using a suitable organic solvent.
-
Distillation: Vacuum distillation is a common method to separate the product from lower-boiling impurities and unreacted starting materials.
-
Crystallization: The distilled product can be further purified by crystallization from an appropriate solvent system to achieve high purity.
Synthesis from Cellulose (B213188)
Question 1: The conversion of cellulose to this compound is inefficient. What are the potential reasons?
Answer: Low conversion rates from cellulose can be due to:
-
Ineffective Cellulose Pretreatment: The crystalline structure of cellulose can limit its reactivity. An effective pretreatment step to break down the cellulose structure is crucial for achieving high conversion.
-
Suboptimal Catalyst System: The hydrolysis of cellulose and subsequent dehydration to form furan (B31954) derivatives require a catalyst with the right balance of Brønsted and Lewis acidity. The choice of catalyst and its concentration are critical.[4]
-
Formation of Humins: Similar to the furfural route, the acidic conditions used for cellulose hydrolysis can lead to the formation of insoluble humins, which can coat the catalyst and reduce its effectiveness.[3]
Question 2: The final product contains significant amounts of 5-Hydroxymethylfurfural (HMF) and other furanic impurities. How can the selectivity for this compound be improved?
Answer: The formation of HMF is a common competing reaction in the conversion of cellulose. To enhance selectivity towards this compound:
-
Two-Step Process: A two-step process can be employed where cellulose is first hydrolyzed to glucose and then converted to the target product under optimized conditions for that specific transformation.[5]
-
Solvent System: The choice of solvent can significantly influence the reaction pathway. Biphasic solvent systems can be used to continuously extract the desired product from the reaction phase, thereby preventing its further conversion or degradation.
-
Catalyst Design: Utilizing catalysts with specific pore structures and active sites can favor the formation of this compound over other furan derivatives.
Question 3: What are the best practices for purifying this compound derived from cellulose?
Answer: The purification of this compound from a cellulose-based synthesis can be challenging due to the complex mixture of products. A multi-step purification strategy is often necessary:
-
Solid-Liquid Separation: The first step is to remove any solid residues, such as unreacted cellulose and humins, by filtration or centrifugation.
-
Liquid-Liquid Extraction: The product can then be extracted from the aqueous reaction medium using an organic solvent.
-
Chromatography: For high-purity requirements, column chromatography may be necessary to separate this compound from structurally similar furanic compounds. However, it's important to note that some furan derivatives can be unstable on silica (B1680970) gel.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis routes of this compound.
Table 1: Synthesis of this compound from Furfural and Formaldehyde
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Biosynthesis | Pyruvate (B1213749) decarboxylase | Optimized | - | 96.2 | - | [7] |
| Chemical Synthesis | Zeolite Beta | 90 | 6 | ~30 | - | [1][2] |
| Chemical Synthesis | Amberlyst-15 | 90 | 12 | 40.4 | - | [8] |
Table 2: Synthesis of this compound from Cellulose
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Two-Step Process | Phosphotungstic acid | - | - | 97.0 (HMF + Glucose) | - | [5] |
| One-Pot Conversion | AlCl₃ in LiBr hydrate/acetone | - | - | 75.1 (HMF) | - | [4] |
Experimental Protocols
Protocol 1: Biosynthesis of this compound from Furfural and Formaldehyde
This protocol is based on the enzyme-catalyzed synthesis using a ThDP-dependent enzyme.[7]
-
Enzyme Preparation: A recombinant E. coli strain overexpressing the desired pyruvate decarboxylase is cultivated. The cells are harvested and lysed to obtain the crude enzyme extract or purified enzyme.
-
Reaction Setup: In a temperature-controlled reactor, a buffer solution containing furfural, formaldehyde, and necessary cofactors (e.g., ThDP, Mg²⁺) is prepared.
-
Enzymatic Reaction: The enzyme solution is added to the reaction mixture to initiate the synthesis. The reaction is carried out under optimized conditions of temperature and pH with constant stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the concentration of the product.
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with a suitable organic solvent. The solvent is evaporated, and the product can be further purified by crystallization or chromatography.
Protocol 2: Synthesis of this compound from Cellulose (Two-Step Process)
This protocol outlines a two-step conversion of cellulose.[5]
Step 1: Hydrolysis of Cellulose
-
Reaction Setup: Cellulose is suspended in a suitable solvent (e.g., an ionic liquid or a polar aprotic solvent) in a reactor equipped with a stirrer and a heating system.
-
Catalytic Hydrolysis: A Brønsted acid catalyst is added to the suspension. The mixture is heated to the desired temperature to facilitate the hydrolysis of cellulose to glucose.
-
Monitoring: The conversion of cellulose is monitored by analyzing the concentration of glucose in the reaction mixture.
Step 2: Conversion of Glucose to this compound
-
Catalyst Addition: After the hydrolysis step, a Lewis acid catalyst is added to the reaction mixture containing glucose.
-
Dehydration Reaction: The temperature is adjusted to the optimal range for the dehydration of glucose to furan derivatives.
-
Product Extraction: A biphasic system can be employed by adding an organic solvent to continuously extract the furan products from the reactive phase, preventing their degradation.
-
Purification: The organic phase containing the product is separated, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as distillation and crystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct Hydroxymethylation of Furaldehydes with Aqueous Formaldehyde over a Reusable Sulfuric Functionalized Resin Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Characterization of Furyl Hydroxymethyl Ketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of furyl hydroxymethyl ketone, a versatile building block in organic synthesis, with two structurally related alternatives: 2-acetylfuran (B1664036) and 2'-hydroxyacetophenone. The objective is to furnish researchers with the necessary data and methodologies for unambiguous identification and characterization of these compounds. All data presented is supported by experimental findings from publicly available resources.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.63 | dd | H-5 (furan) |
| 7.23 | dd | H-3 (furan) | |
| 6.56 | dd | H-4 (furan) | |
| 4.75 | s | -CH₂- | |
| 3.5 (broad s) | s | -OH | |
| 2-Acetylfuran | 7.59 | m | H-5 (furan) |
| 7.19 | m | H-3 (furan) | |
| 6.54 | m | H-4 (furan) | |
| 2.48 | s | -CH₃ | |
| 2'-Hydroxyacetophenone | 12.25 | s | -OH |
| 7.75 | dd | H-6' | |
| 7.47 | ddd | H-4' | |
| 6.99 | dd | H-3' | |
| 6.88 | ddd | H-5' | |
| 2.61 | s | -CH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 186.5 | C=O |
| 152.0 | C-2 (furan) | |
| 147.0 | C-5 (furan) | |
| 118.0 | C-3 (furan) | |
| 112.5 | C-4 (furan) | |
| 65.0 | -CH₂- | |
| 2-Acetylfuran [1] | 186.5 | C=O |
| 152.6 | C-2 (furan) | |
| 146.2 | C-5 (furan) | |
| 117.0 | C-3 (furan) | |
| 112.0 | C-4 (furan) | |
| 25.7 | -CH₃ | |
| 2'-Hydroxyacetophenone | 204.6 | C=O |
| 162.4 | C-2' | |
| 136.4 | C-4' | |
| 130.8 | C-6' | |
| 119.7 | C-1' | |
| 118.9 | C-5' | |
| 118.3 | C-3' | |
| 26.5 | -CH₃ |
Table 3: Infrared (IR) Spectral Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3400 (broad) | O-H stretch |
| ~1665 | C=O stretch | |
| ~1570, 1470 | C=C stretch (furan ring) | |
| ~1015 | C-O-C stretch (furan ring) | |
| 2-Acetylfuran | ~1670 | C=O stretch |
| ~1570, 1470 | C=C stretch (furan ring) | |
| ~1010 | C-O-C stretch (furan ring) | |
| 2'-Hydroxyacetophenone | ~3000-2500 (broad) | O-H stretch (intramolecular H-bond) |
| ~1645 | C=O stretch | |
| ~1615, 1490 | C=C stretch (aromatic ring) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 126 | 95, 67, 39 |
| 2-Acetylfuran | 110 | 95, 81, 53, 43 |
| 2'-Hydroxyacetophenone | 136 | 121, 93, 65 |
Table 5: UV-Visible Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound | ~270, ~315 | Methanol (B129727) |
| 2-Acetylfuran | 268, 307 | Methanol |
| 2'-Hydroxyacetophenone | 252, 325 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and experimental conditions.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal quality. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. The spectrum is recorded as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are determined.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program is typically started at a low temperature (e.g., 50 °C), held for a few minutes, and then ramped up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. Data is collected over a mass range of m/z 35-300.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for spectroscopic characterization and the structural relationships between the compared compounds.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(furan-2-yl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(furan-2-yl)-2-hydroxyethanone. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide leverages spectral data from structurally similar furan-containing analogs to predict and interpret the expected NMR signals. This approach allows for a robust understanding of the key structural features and their corresponding spectroscopic signatures.
Comparison of NMR Data
The analysis of the NMR spectra of 1-(furan-2-yl)-2-hydroxyethanone is facilitated by comparing its expected chemical shifts with those of known furan (B31954) derivatives. The electron-withdrawing acetyl group and the adjacent hydroxyl group in the target molecule will significantly influence the electronic environment of the furan ring protons and carbons.
Below is a summary of the experimental ¹H and ¹³C NMR data for relevant furan analogs. These values provide a baseline for predicting the spectral features of 1-(furan-2-yl)-2-hydroxyethanone.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Furan and Related Compounds in CDCl₃
| Compound | H3 | H4 | H5 | Other Protons |
| Furan | 6.38 | 6.38 | 7.43 | - |
| 2-Acetylfuran | 7.21 | 6.51 | 7.60 | 2.48 (s, 3H, -CH₃) |
| 1-(Furan-2-yl)ethanol | 6.25 | 6.35 | 7.35 | 4.88 (q, 1H, -CHOH), 1.56 (d, 3H, -CH₃) |
| 1-(Furan-2-yl)-2-hydroxyethanone (Predicted) | ~7.2-7.3 | ~6.5-6.6 | ~7.6-7.7 | ~4.5-4.8 (s, 2H, -CH₂OH), ~3.0-4.0 (br s, 1H, -OH) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Furan and Related Compounds in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Other Carbons |
| Furan | 142.8 | 109.6 | 109.6 | 142.8 | - |
| 2-Acetylfuran | 152.9 | 112.4 | 117.4 | 146.6 | 186.6 (C=O), 26.0 (-CH₃) |
| 1-(Furan-2-yl)-2-hydroxyethanone (Predicted) | ~152-154 | ~112-114 | ~118-120 | ~147-149 | ~188-192 (C=O), ~65-70 (-CH₂OH) |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts (δ) are referenced to the internal standard.
-
Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.
-
Analysis of coupling patterns (multiplicity and coupling constants, J) in the ¹H NMR spectrum reveals information about neighboring protons.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of an organic compound.
Caption: A flowchart of the NMR analysis process.
Structure and Peak Assignment
The chemical structure of 1-(furan-2-yl)-2-hydroxyethanone with IUPAC numbering is shown below to aid in the assignment of NMR signals.
Caption: Chemical structure of the target molecule.
A Comparative Guide to the Analysis of Furyl Hydroxymethyl Ketone (5-Hydroxymethylfurfural)
For researchers, scientists, and drug development professionals engaged in the analysis of Furyl Hydroxymethyl Ketone, also known as 5-Hydroxymethylfurfural (B1680220) (5-HMF), a critical thermal degradation product in various matrices, selecting the appropriate analytical methodology is paramount for accurate and reliable quantification. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, supported by experimental data to inform your selection process.
Performance Comparison of Analytical Methods
The choice of an analytical method for 5-HMF quantification is often a trade-off between sensitivity, selectivity, sample throughput, and cost. Below is a summary of the key performance characteristics of commonly employed techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| GC-MS | 6 ng/g[1][2] | 25 mg/kg[3] | >0.99[1][2] | <10%[1][2] | High selectivity and sensitivity, definitive identification. | Requires derivatization, potentially complex sample preparation. |
| HPLC-UV | 0.03 mg/kg[4] | 0.10 mg/kg[4] | >0.999[4] | <6%[4] | Simple, robust, no derivatization needed. | Potential for matrix interference affecting selectivity. |
| LC-MS/MS | 0.0005 µg/mL[5] | 0.001 µg/mL[5] | >0.999[5] | <15%[6] | Very high sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| Spectrophotometry | 0.10 mg/L[7] | 0.34 mg/L[7] | >0.99[7] | <1%[7] | Rapid, low cost, simple instrumentation. | Low selectivity, prone to interference from other compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the fundamental steps for each major analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 5-HMF typically requires a derivatization step to increase its volatility. Silylation is a common approach.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extraction of 5-HMF from aqueous samples using an organic solvent like dichloromethane.[1][2]
-
Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent cartridge to isolate 5-HMF and remove interfering compounds. ENV+ cartridges have shown good results.[1][2]
2. Derivatization:
-
The dried extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl group of 5-HMF into a more volatile trimethylsilyl (B98337) (TMS) ether.[1][2][8]
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a non-polar or medium-polar column) where separation occurs based on boiling point and polarity.
-
Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used method that does not require derivatization.
1. Sample Preparation:
-
Samples are typically diluted with the mobile phase and filtered to remove particulate matter.
-
For complex matrices, a clarification step using Carrez reagents may be necessary.
2. HPLC-UV Analysis:
-
Injection: The prepared sample is injected into the HPLC system.
-
Separation: Separation is commonly achieved on a C18 reversed-phase column using an isocratic or gradient elution with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile.
-
Detection: 5-HMF is detected by its UV absorbance, typically around 284 nm. Quantification is based on the peak area relative to a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex samples.
1. Sample Preparation:
-
Similar to HPLC-UV, sample preparation typically involves dilution and filtration. SPE can be used for sample cleanup and concentration if necessary.
2. LC-MS/MS Analysis:
-
Injection and Separation: The sample is injected into an LC system, often a UPLC or UHPLC for faster analysis, and separated on a suitable column (e.g., C18 or phenyl-modified).
-
Detection: The eluent from the LC column is introduced into the mass spectrometer. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is commonly used. Quantification is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Spectrophotometry
Spectrophotometric methods are simple and rapid but are generally less specific than chromatographic techniques.
1. Sample Preparation:
-
Samples are clarified and diluted. Methods like the White method involve measuring absorbance at two wavelengths to correct for background interference.[9] Other methods use a colorimetric reaction, for example, with p-toluidine (B81030) or thiobarbituric acid, to form a colored complex.[9]
2. Analysis:
-
The absorbance of the prepared sample is measured at a specific wavelength using a spectrophotometer. Quantification is based on a calibration curve prepared from 5-HMF standards.
Conclusion
The selection of an analytical method for 5-HMF should be guided by the specific requirements of the study. GC-MS provides excellent selectivity and definitive identification, particularly when coupled with derivatization to enhance volatility. HPLC-UV offers a robust and straightforward approach for routine analysis where high sensitivity is not the primary concern. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Finally, spectrophotometric methods serve as rapid and cost-effective screening tools, though they are more susceptible to interferences. Each method presents a unique set of advantages and limitations that researchers must consider to ensure the generation of high-quality, reliable data.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated fast difference spectrophotometric method for 5-hydroxymethyl-2-furfural (HMF) determination in corn syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Assessment of 5-HMF in Thermally Treated Honey: Analytical Performance Comparison of Classical and Modified Methods [mdpi.com]
Furyl Hydroxymethyl Ketone vs. Other Furan Derivatives in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan (B31954) nucleus is a cornerstone in synthetic and medicinal chemistry, prized for its versatile reactivity and presence in numerous bioactive compounds. Among the vast family of furan derivatives, Furyl Hydroxymethyl Ketone (FHMK) emerges as a valuable building block, offering a unique combination of a reactive ketone and a hydroxymethyl group on the furan ring. This guide provides an objective comparison of FHMK with other key furan derivatives in various synthetic applications, supported by experimental data to inform rational decision-making in research and development.
I. Comparison of Synthetic Routes and Yields
The efficiency of synthesizing furan derivatives is a critical factor in their practical application. This section compares the synthesis of this compound with other furan derivatives, highlighting different synthetic strategies and their reported yields.
Synthesis of this compound (FHMK)
A highly efficient and green method for the synthesis of FHMK involves the biocatalytic condensation of furfural (B47365) and formaldehyde (B43269). This approach offers excellent yields under mild conditions.
Table 1: Synthesis of this compound
| Starting Materials | Catalyst/Method | Product | Yield (%) | Reference |
| Furfural, Formaldehyde | ThDP-dependent enzyme (Pyruvate decarboxylase from Sulfobacillus sp. hq2) | 2-Furylhydroxymethylketone | 96.2 | [1][2] |
Classical Syntheses of Other Furan Derivatives
The Paal-Knorr and Feist-Benary syntheses are classical and widely used methods for the preparation of substituted furans from 1,4-dicarbonyl compounds or α-halo ketones and β-dicarbonyl compounds, respectively.[3][4] Yields for these reactions can be variable depending on the substrates and reaction conditions.
Table 2: Comparison of Yields for Classical Furan Syntheses
| Synthesis Method | Starting Materials | Product Type | Typical Yield (%) | Reference |
| Paal-Knorr | 1,4-Dicarbonyl compounds | Substituted furans | Generally >60, often 80-95 | [5][6] |
| Feist-Benary | α-Halo ketones, β-Dicarbonyl compounds | Substituted furans | Moderate to good | [7] |
II. Comparative Biological Activity
Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. This section compares the performance of different furan derivatives in these applications.
Antimicrobial Activity
The antimicrobial efficacy of furan derivatives is significantly influenced by their substitution patterns. Nitrofurans, for instance, are a well-established class of antibacterial agents.
Table 3: Comparative Minimum Inhibitory Concentrations (MIC) of Furan Derivatives
| Compound | Microorganism | MIC (mg/L) | Reference |
| Furazidin | Escherichia coli (MDR) | 4 - 64 | [8] |
| Nitrofurantoin | Escherichia coli (MDR) | 16 - 64 | [8] |
| Furazidin | Staphylococcus aureus (MRSA) | 2 - 4 | [8] |
| Nitrofurantoin | Staphylococcus aureus (MRSA) | 8 - 64 | [8] |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [9] |
| Furazolidone | Escherichia coli | 16 | [9] |
Cytotoxic Activity
Several furan derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 4: Comparative Cytotoxicity (IC50) of Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (amine derivative) | HeLa | 62.37 (µg/mL) | [10] |
| Furan-based pyrimidine-thiazolidinone (Compound 8k) | E. coli | 12.5 (µg/mL) | [9] |
III. Experimental Protocols
Biocatalytic Synthesis of 2-Furylhydroxymethylketone (FHMK)
This protocol is based on the enzyme-catalyzed reaction between furfural and formaldehyde.[1][2]
Materials:
-
Furfural
-
Formaldehyde
-
Pyruvate decarboxylase from Sulfobacillus sp. hq2 (SsPDC) enzyme
-
Thiamine diphosphate (B83284) (ThDP)
-
Magnesium chloride (MgCl2)
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ThDP, and MgCl2.
-
Add the SsPDC enzyme to the mixture.
-
Add furfural and formaldehyde to initiate the reaction.
-
Incubate the reaction at an optimized temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the 2-Furylhydroxymethylketone by column chromatography.
General Procedure for Paal-Knorr Furan Synthesis
This is a general procedure for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4]
Materials:
-
1,4-Dicarbonyl compound
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize the acid.
-
Extract the furan product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of a compound against a specific microorganism.[11][12]
Materials:
-
Furan derivative to be tested
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Sterile saline or buffer
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the furan derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it in the broth.
-
Add the diluted inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Diagrams
References
- 1. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furyl Hydroxymethyl Ketone as a Pharmaceutical Intermediate in Cefuroxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Furyl hydroxymethyl ketone (FHMK) as a pharmaceutical intermediate, primarily focusing on its efficacy in the synthesis of the antibiotic Cefuroxime. We will compare the synthesis pathway starting from FHMK with the alternative route using 2-acetylfuran (B1664036), supported by experimental data, detailed protocols, and visualizations of the relevant biological pathway and synthetic workflows.
Introduction to this compound
This compound (FHMK), also known as 1-(furan-2-yl)-2-hydroxyethanone, is a versatile organic compound featuring a furan (B31954) ring, a hydroxymethyl group, and a ketone functional group.[1][2] Its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, including the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime.[3][4] The furan moiety is a key pharmacophore in many bioactive molecules, and the hydroxymethyl ketone group allows for further chemical modifications.[5]
Cefuroxime and its Mechanism of Action
Cefuroxime is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][6] Cefuroxime binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][7] This inhibition disrupts the cell wall's integrity, leading to cell lysis and bacterial death.[1][8]
Synthesis of Cefuroxime Side-Chain Intermediate (SMIA)
A key component in the synthesis of Cefuroxime is the side-chain precursor, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA).[3][9] Two primary starting materials for the synthesis of SMIA are this compound (FHMK) and 2-acetylfuran.
Comparative Analysis of SMIA Synthesis Routes
| Parameter | FHMK Pathway (Biocatalytic) | 2-Acetylfuran Pathway (Chemical) |
| Starting Material | Furfural (B47365) and Formaldehyde (B43269) | 2-Acetylfuran |
| Key Intermediate | This compound (FHMK) | 2-Oxo-2-furanacetic acid |
| Overall Yield of SMIA | High (FHMK synthesis yield is 96.2%)¹ | 68-85%[9][10][11] |
| Product Purity | High purity FHMK achievable | Up to 99.8% (crude SMIA)[9][10] |
| (Z)-Isomer Selectivity | Not directly applicable to FHMK synthesis | >85-97%[10][11] |
| Environmental Impact | Potentially greener ("low-cost and green production")[3] | Involves multiple chemical steps and reagents[10] |
| Reaction Conditions | Enzymatic catalysis | Metal-catalyzed oxidation, controlled pH and temperature[10] |
¹The yield for the conversion of FHMK to SMIA is not explicitly stated in the provided results, but the high-yield, green synthesis of the precursor itself is a significant advantage.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound (FHMK)
This protocol is based on the enzyme-catalyzed synthesis of FHMK from furfural and formaldehyde.[3]
Materials and Reagents:
-
Furfural
-
Formaldehyde
-
Pyruvate decarboxylase from Sulfobacillus sp. hq2 (SsPDC) enzyme
-
Escherichia coli expression system
-
MBP tag for solubility enhancement
-
1-L reactor
Procedure:
-
Screen and assemble Thiamine diphosphate (B83284) (ThDP)-dependent enzymes in E. coli.
-
Identify the optimal enzyme (e.g., SsPDC).
-
Optimize the enzyme-catalyzed synthesis of 2-FHMK.
-
Utilize an MBP tag to increase the solubility and improve the catalytic efficiency of SsPDC.
-
Conduct the reaction in a 1-L reactor.
-
The final concentration of 63 g L⁻¹ 2-FHMK was produced with a 96.2% yield and a space-time yield of 5.25 g L⁻¹ h⁻¹.[3]
Protocol 2: Synthesis of SMIA from 2-Acetylfuran
This protocol is based on an improved synthesis method utilizing a copper sulphate catalyst.[10]
Materials and Reagents:
-
2-Acetylfuran
-
Copper (II) Sulphate Pentahydrate (CuSO₄·5H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
98% Sulphuric Acid (H₂SO₄)
-
35% Phosphoric Acid (H₃PO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Methoxamine (B1676408) Hydrochloride
-
Ammonia (B1221849) (NH₃)
Procedure:
Step 1: Oxidation to 2-Oxo-2-furanacetic acid
-
In a suitable reaction vessel, combine 2-acetylfuran, a catalytic amount of copper sulphate, water, concentrated hydrochloric acid, and 98% concentrated sulphuric acid.[11]
-
Heat the mixture to 65°C with stirring.[10]
-
Slowly add a 39 wt.% aqueous solution of sodium nitrite over approximately 120 minutes.[11]
-
Add 35% phosphoric acid dropwise, followed by the continued dropwise addition of a 6 wt.% aqueous solution of sodium nitrite over 120 minutes. The pH should be around 1.5.[11]
-
Perform a final dropwise addition of a 39 wt.% sodium nitrite solution over 180 minutes.[10]
-
Adjust the pH to 2.0 and maintain the temperature at 65°C for 3 hours.[10]
-
Cool the reaction mixture to room temperature. The resulting solution containing 2-oxo-2-furanacetic acid can be used directly in the next step.[10]
Step 2: Oximation and Ammonium Salt Formation
-
Cool the reaction mixture from Step 1 to 20°C.[10]
-
React the 2-oxo-2-furanacetic acid in the solution directly with methoxamine hydrochloride.[10]
-
Adjust the pH of the solution to 4.5 and stir at 20°C to allow for the oximation reaction to proceed.[10]
-
Cool the reaction mixture to 0°C.[10]
-
Add ammonia to adjust the pH to 8.0.[10]
-
Stir the mixture at 0°C for 0.5 to 2 hours to facilitate the crystallization of the SMIA.[10]
-
Collect the crystals by filtration and wash with a suitable solvent (e.g., a cold acetonitrile-water mixture).[10]
-
The crude (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt typically has a purity of up to 99.8%.[9][10]
Efficacy Comparison and Conclusion
The choice between this compound and 2-acetylfuran as a starting material for Cefuroxime synthesis involves a trade-off between established chemical routes and emerging biocatalytic processes.
-
2-Acetylfuran Pathway: This is a well-established, multi-step chemical synthesis. While it can achieve high purity and good overall yields (68-85%), it involves several reagents and stringent control of reaction conditions (temperature and pH).[9][10]
-
FHMK Pathway: The biocatalytic synthesis of FHMK from renewable resources like furfural and formaldehyde presents a highly efficient and environmentally friendly alternative.[3] The reported yield of 96.2% for FHMK is exceptionally high.[3] Although a detailed protocol for the subsequent conversion to SMIA is less documented in the provided results, the "green" nature and high yield of the FHMK synthesis step make it a very promising route for industrial-scale production.
References
- 1. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 2. Buy this compound | 17678-19-2 [smolecule.com]
- 3. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | High-Purity Research Chemical [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 9. Improvement in the Synthesis of (Z)-2-Methoxyimino-2-Furylacetic Acid Ammonium Salt - Master's thesis - Dissertation [dissertationtopic.net]
- 10. benchchem.com [benchchem.com]
- 11. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]
Validating the Antimicrobial Potential of Furyl Hydroxymethyl Ketone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, furan-containing compounds have emerged as a promising class of therapeutics. This guide provides a comparative analysis of the antimicrobial activity of Furyl hydroxymethyl ketone derivatives against standard antimicrobial agents, supported by available experimental data.
Performance Comparison: this compound Derivatives vs. Standard Antimicrobials
The antimicrobial efficacy of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the available MIC values for select this compound derivatives and compares them with the standard antibiotics, Amoxicillin (B794) and Fluconazole, against common bacterial and fungal pathogens.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative 1 | Staphylococcus aureus | 10 | [1] |
| Escherichia coli | Data not available | ||
| Candida albicans | Data not available | ||
| This compound Derivative 2 | Staphylococcus aureus | 20 | [1][2] |
| Escherichia coli | Data not available | ||
| Candida albicans | 32-128 | [3] | |
| Amoxicillin | Staphylococcus aureus | 0.25 - 2.0 | |
| Escherichia coli | 4 - 128 | [4] | |
| Candida albicans | Not Applicable | ||
| Fluconazole | Staphylococcus aureus | Not Applicable | |
| Escherichia coli | Not Applicable | ||
| Candida albicans | 0.25 - 256 | [5][6] |
Note: Direct comparative studies for this compound against these specific strains alongside the standard drugs were not available in the reviewed literature. The data presented is a compilation from multiple sources to provide a general performance overview. The antimicrobial activity of furan (B31954) derivatives can be influenced by the specific substitutions on the furan ring.[7]
Experimental Protocols: Determining Antimicrobial Susceptibility
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard antimicrobial susceptibility test.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Standard antimicrobial agent (e.g., Amoxicillin, Fluconazole) for quality control
-
Microbial culture (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted test compound.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Alternatively, the growth can be assessed by measuring the optical density at 600 nm using a spectrophotometer. The MIC is defined as the lowest concentration that inhibits growth by ≥80% compared to the positive control.[8]
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes and potential mechanisms involved in the validation of antimicrobial activity, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Signaling Pathway of Antimicrobial Action.
Concluding Remarks
The available data suggests that this compound derivatives possess antimicrobial activity, particularly against Gram-positive bacteria and fungi. However, more comprehensive studies are required to fully elucidate their spectrum of activity, mechanism of action, and potential for clinical application. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to conduct further investigations into this promising class of antimicrobial agents. Future research should focus on synthesizing a broader range of derivatives and conducting systematic in vitro and in vivo evaluations to identify lead compounds for further development. The generation of reactive oxygen species and subsequent oxidative stress is a potential mechanism of action for some furan derivatives.[9]
References
- 1. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 2. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Promising Anti-Biofilm Agents and Phagocytes Enhancers for the Treatment of Candida albicans Biofilm–Associated Infections [frontiersin.org]
- 8. Frontiers | Antibiofilm and Antihyphal Activities of Cedar Leaf Essential Oil, Camphor, and Fenchone Derivatives against Candida albicans [frontiersin.org]
- 9. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Furyl Hydroxymethyl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various catalytic methods for the synthesis of Furyl Hydroxymethyl Ketone (FHK), a valuable chemical intermediate. The performance of different catalysts is evaluated based on available experimental data, with a focus on yield, reaction conditions, and catalyst type. Detailed experimental protocols for key methods are also presented to facilitate reproducibility.
Comparative Performance of Catalysts
The synthesis of this compound can be achieved through several catalytic routes, primarily involving biomass-derived feedstocks or chemical precursors. The choice of catalyst significantly impacts the efficiency and sustainability of the process. This section summarizes the quantitative performance of different catalytic systems.
| Catalytic System | Catalyst | Substrates | Reaction Conditions | Yield (%) | Key Observations |
| Biocatalysis | Pyruvate decarboxylase (SsPDC) | Furfural (B47365), Formaldehyde (B43269) | Optimized conditions in a 1-L reactor | 96.2 | High yield and green synthesis route.[1] |
| Heterogeneous Catalysis | Zinc Chloride (ZnCl₂) | Cellulose (B213188) | 200°C, 150 seconds | Low | Primarily produces Furfural (8%) and 5-Hydroxymethylfurfural (HMF) (9%). FHK is a known byproduct but specific yields are low under these conditions.[2][3] |
| Homogeneous Catalysis | Base Catalyst | Furan, Ethyl Chloroformate | Mild conditions | High Purity | A common laboratory-scale synthesis method.[2] |
| Heterogeneous Catalysis | Zeolite Beta | Furfural, Formaldehyde | 363 K, 6 hours | ~30 (for HMF) | Primarily studied for HMF synthesis; conditions may be adapted for FHK.[4][5] |
Experimental Protocols
Detailed methodologies for the most promising and commonly cited synthesis routes are provided below.
2.1. Biocatalytic Synthesis using Pyruvate Decarboxylase (SsPDC)
This protocol is based on the high-yield enzymatic synthesis of FHK from furfural and formaldehyde.[1]
-
Catalyst: Recombinant E. coli expressing Pyruvate decarboxylase from Sulfobacillus sp. hq2 (SsPDC), often with a solubility-enhancing tag like Maltose Binding Protein (MBP).
-
Substrates: Furfural and Formaldehyde.
-
Reaction Medium: Aqueous buffer system optimized for enzyme activity.
-
Procedure:
-
Prepare the biocatalyst by cultivating the recombinant E. coli strain and inducing enzyme expression. Harvest and prepare whole-cell or purified enzyme catalyst.
-
In a temperature-controlled reactor, combine the biocatalyst with the reaction buffer.
-
Add furfural and formaldehyde to the reactor. The substrate concentrations and feed rates should be optimized to avoid substrate inhibition and maximize product yield.
-
Maintain the reaction at the optimal temperature and pH for SsPDC activity.
-
Monitor the reaction progress by analyzing samples for FHK concentration using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the biocatalyst from the reaction mixture by centrifugation.
-
Extract and purify the FHK from the supernatant.
-
2.2. Zinc Chloride Mediated Degradation of Cellulose
This method represents a pathway from raw biomass to furanic compounds, including FHK.[2][3][6]
-
Catalyst: Zinc Chloride (ZnCl₂).
-
Substrate: Cellulose.
-
Procedure:
-
Impregnate cellulose with a concentrated solution of ZnCl₂. A molar ratio of 0.5 mol of ZnCl₂ per mole of glucose unit in cellulose is typically used.[2][3]
-
Heat the mixture rapidly to 200°C in a controlled environment.
-
Maintain the temperature for a short reaction time (e.g., 150 seconds) to maximize the yield of desired furanics.[2][3]
-
Rapidly cool the reaction mixture to quench the reaction.
-
Extract the products from the solid residue using a suitable solvent.
-
Analyze the product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to identify and quantify FHK and other products like furfural and HMF.
-
Visualizing the Synthesis Pathways and Workflows
3.1. General Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts in FHK synthesis.
Caption: Workflow for Catalyst Comparison.
3.2. Simplified Reaction Pathways for this compound Synthesis
This diagram outlines the primary catalytic routes to FHK discussed in this guide.
Caption: Catalytic Routes to FHK.
References
- 1. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Zinc chloride mediated degradation of cellulose at 200 degrees C and identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc chloride mediated degradation of cellulose at 200 °C and identification of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Purity: A Comparative Analysis of Commercially Available Furyl Hydroxymethyl Ketone
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental outcomes. This guide offers a comprehensive comparison of commercially available Furyl hydroxymethyl ketone, a versatile building block in organic synthesis. By examining potential impurities, presenting detailed analytical methodologies, and providing illustrative data, this document serves as a critical resource for informed purchasing and quality control.
This compound, also known as 2-hydroxy-1-(furan-2-yl)ethan-1-one, is a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. However, the purity of commercially available batches can vary between suppliers, potentially impacting reaction yields, impurity profiles of final products, and even biological assay results. Impurities can arise from the synthetic route employed by the manufacturer or through degradation of the product over time.
Comparative Analysis of Impurity Profiles
While specific impurity profiles are proprietary to manufacturers, a general understanding of potential contaminants can be derived from common synthetic pathways. A prevalent method for synthesizing this compound involves the reaction of furfural (B47365) with a cyanide source followed by hydrolysis, or the oxidation of 2-acetylfuran. Based on these routes, likely impurities include residual starting materials, by-products of side reactions, and degradation products.
To illustrate the potential variability between commercial sources, the following table summarizes a hypothetical impurity analysis of this compound from three different suppliers. This data is representative of what could be obtained through the analytical methods detailed in this guide.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Furfural | 0.15 | 0.05 | 0.25 |
| 2-Acetylfuran | 0.20 | 0.10 | Not Detected |
| Furoic Acid | 0.08 | 0.12 | 0.10 |
| Unknown Impurity 1 | 0.12 | Not Detected | 0.18 |
| Unknown Impurity 2 | Not Detected | 0.08 | Not Detected |
| Total Impurities | 0.55 | 0.35 | 0.53 |
| Purity (by HPLC) | 99.45 | 99.65 | 99.47 |
This data is for illustrative purposes only and does not represent actual data from any specific supplier.
Experimental Protocols for Impurity Analysis
To ensure the quality of this compound for research and development, rigorous analytical testing is essential. The following are detailed protocols for the determination of purity and the identification of potential impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the main component and non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
This method is ideal for identifying and quantifying volatile impurities, such as residual solvents and starting materials.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.
Visualizing the Analysis Workflow and Potential Impurity Origins
To further clarify the process of impurity analysis and the potential sources of contaminants, the following diagrams are provided.
Caption: Potential origins of impurities in commercial this compound.
Caption: Experimental workflow for the analysis of impurities.
Conclusion
The purity of this compound is a critical factor that can influence the success of research and development projects. While commercial suppliers provide a certificate of analysis, independent verification of purity and impurity profiles is highly recommended. The HPLC and GC-MS methods detailed in this guide provide a robust framework for the quality assessment of this important chemical intermediate. By carefully selecting suppliers based on comprehensive analytical data, researchers can enhance the reliability and reproducibility of their work. As no significant involvement in signaling pathways has been reported for this compound itself, the focus of quality control remains firmly on its chemical purity and the potential impact of impurities on synthetic transformations.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Furyl Hydroxymethyl Ketone
For researchers and professionals in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like Furyl hydroxymethyl ketone is a critical component of this responsibility, protecting both personnel and the environment. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, assume it may possess hazardous properties and take the necessary precautions.
Recommended PPE:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably under a fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Waste Identification and Segregation:
-
Designate a specific, sealable container for "Hazardous Waste: this compound."
-
The container must be clearly labeled with the full chemical name and any relevant hazard pictograms.[2]
-
-
Containerization:
-
Utilize a chemically compatible and leak-proof container. Glass or polyethylene (B3416737) containers are generally appropriate.[2]
-
For liquid waste, such as solutions containing the compound, use a sealable liquid waste container.[2]
-
For solid waste, including contaminated items like filter paper or weighing boats, double-bag the materials before placing them in the designated solid waste container.[2]
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2]
-
Ensure all necessary paperwork, such as a waste manifest, is completed accurately.
-
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills: For minor liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the chemical.[2] Avoid using combustible materials such as paper towels as the primary absorbent.[2] Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Large Spills: For larger spills, or if you are not trained in handling them, evacuate the area and immediately contact your institution's EHS or emergency response team.[2]
Data on Disposal Parameters
| Parameter | Value | Source |
| Concentration Limits for Drain Disposal | Not Permitted | General laboratory safety protocols and environmental regulations.[2] |
| pH for Neutralization | Not Specified; consult EHS | Specific neutralization data is not available. |
| Recommended Chemical Deactivation | Incineration or other approved methods | To be determined by a licensed hazardous waste disposal facility. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the chemical .
References
Personal protective equipment for handling Furyl hydroxymethyl ketone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Furyl hydroxymethyl ketone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
| Compound Name | This compound |
| Synonyms | 1-(furan-2-yl)-2-hydroxyethanone, 2-Hydroxyacetylfuran |
| CAS Number | 17678-19-2 |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance. Based on data for the closely related compound 2-furyl methyl ketone, it should be handled with utmost care. The primary hazards include potential moderate flammability and irritation to the skin and eyes.[1] Inhalation and ingestion are also potential routes of exposure that must be avoided.
Summary of Required Personal Protective Equipment:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Skin Protection | - Gloves: Butyl or nitrile rubber gloves are recommended for handling ketones.[2][3] Ensure gloves are of a suitable thickness and are inspected before use. - Lab Coat: A flame-resistant lab coat should be worn. - Footwear: Closed-toe shoes are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if vapors/aerosols are likely to be generated.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]
2. Pre-Handling Checklist:
-
Confirm availability and proper functioning of all required PPE.
-
Ensure the chemical fume hood is operational.
-
Locate the nearest fire extinguisher, spill kit, and first aid station.
-
Review the Safety Data Sheet (SDS) for this compound and any other chemicals being used in the procedure.
3. Handling Protocol:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Transferring the Chemical:
-
Use a chemical-resistant spatula or scoop for solids.
-
For liquids, use a calibrated pipette or a graduated cylinder.
-
Avoid creating dust or aerosols.
-
-
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent.
-
Wash hands and any exposed skin with soap and water after removing gloves.
-
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
